2-Naphthalenecarboxaldehyde, 8-hydroxy-
Description
Contextual Overview of Naphthalene (B1677914) Scaffold Functionalization
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile platform in organic synthesis. Its fused ring system allows for a variety of functionalization strategies, leading to a vast array of derivatives with applications in materials science, pharmaceuticals, and agrochemicals. The introduction of substituents onto the naphthalene core is governed by the principles of electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of existing functional groups. Common functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These initial modifications open gateways to further chemical transformations, enabling the synthesis of complex, polysubstituted naphthalene derivatives.
Significance of Aldehyde and Hydroxyl Groups in Naphthalene Chemistry
The presence of both an aldehyde (-CHO) and a hydroxyl (-OH) group on the naphthalene scaffold imparts a rich and diverse reactivity to the molecule. The hydroxyl group, a strong activating group, enhances the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. Conversely, the aldehyde group is a deactivating group and a meta-director in electrophilic substitutions.
From a synthetic standpoint, the aldehyde group is a versatile handle for a multitude of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions. The hydroxyl group can undergo etherification and esterification, and it also plays a critical role in directing further substitution on the naphthalene ring.
Structural Isomerism within Hydroxynaphthaldehyde Systems: A Focus on 2-Naphthalenecarboxaldehyde, 8-hydroxy-
The naphthalene core has two distinct sets of positions for substitution, leading to a variety of structural isomers for disubstituted naphthalenes. In the case of hydroxynaphthaldehydes, the placement of the hydroxyl and aldehyde groups on the rings gives rise to several isomers, each with its own unique set of properties.
2-Naphthalenecarboxaldehyde, 8-hydroxy- , the primary focus of this article, features a hydroxyl group at the 8-position and an aldehyde group at the 2-position. This particular arrangement places the substituents on different rings of the naphthalene system.
Other notable isomers include:
2-Hydroxy-1-naphthaldehyde (B42665) : Here, both functional groups are on the same ring in an ortho relationship.
1-Hydroxy-2-naphthaldehyde (B49639) : Similar to the above, this is another ortho-isomer with the positions of the functional groups swapped.
The differing spatial arrangement of the functional groups in these isomers leads to variations in their physical and chemical properties. For instance, the potential for strong intramolecular hydrogen bonding is a defining characteristic of the ortho-isomers (2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde), which is anticipated to be absent in the 2,8-isomer. This difference is expected to manifest in their boiling points, melting points, and solubility characteristics.
While extensive data is available for the more commonly studied isomers, specific experimental data for 2-Naphthalenecarboxaldehyde, 8-hydroxy- is less prevalent in the literature, suggesting it is a less explored member of this compound family.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 2-Naphthalenecarboxaldehyde, 8-hydroxy- | C₁₁H₈O₂ | 172.18 | Data not available | Data not available |
| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | 172.18 | 76-80 sigmaaldrich.com | 192 (at 27 mmHg) sigmaaldrich.com |
| 1-Hydroxy-2-naphthaldehyde | C₁₁H₈O₂ | 172.18 | Data not available | Data not available |
Historical Perspectives on the Synthesis and Reactivity of Related Naphthalene Derivatives
The chemistry of naphthalene dates back to the early 19th century, with its isolation from coal tar. The elucidation of its fused-ring structure was a significant milestone in the development of aromatic chemistry. Early synthetic work on naphthalene derivatives was largely centered on electrophilic substitution reactions.
The synthesis of hydroxynaphthaldehydes has a rich history, with several classic organic reactions being applied to naphthols (hydroxynaphthalenes). The Reimer-Tiemann reaction , first reported in 1876 by Karl Reimer and Ferdinand Tiemann, is a well-known method for the ortho-formylation of phenols and has been applied to naphthols. chemsynthesis.com This reaction typically involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic solution to introduce an aldehyde group ortho to the hydroxyl group. chemsynthesis.com
Another historically significant method is the Duff reaction , which utilizes hexamethylenetetramine as the formylating agent in the presence of an acid. This method also typically directs the aldehyde group to the ortho position of the hydroxyl group on the aromatic ring. While these methods have been instrumental in the synthesis of certain hydroxynaphthaldehyde isomers, they often suffer from limitations such as low yields and the formation of multiple products. More modern synthetic approaches often employ metal-catalyzed reactions and other regioselective strategies to achieve higher yields and greater control over the substitution pattern.
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-7,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIYERERYTRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Naphthalenecarboxaldehyde, 8 Hydroxy and Its Precursors
Strategies for Direct Synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy-
The direct synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy- is a complex task that necessitates precise control over regioselectivity. Researchers have explored various strategies, including multi-step sequences starting from readily available naphthalene (B1677914) derivatives and the development of regioselective functionalization techniques.
Multi-Step Approaches from Substituted Naphthalenes
Multi-step synthesis provides a rational and controllable pathway to 2-Naphthalenecarboxaldehyde, 8-hydroxy-. youtube.com These strategies often commence with a pre-functionalized naphthalene precursor, where one of the desired groups or a precursor to it is already in place. A plausible multi-step approach could start from 8-hydroxy-2-naphthoic acid or a related derivative.
One conceptual pathway involves the protection of the hydroxyl group of an 8-substituted naphthalene, followed by the introduction of a formyl group or its precursor at the 2-position, and concluding with deprotection. For instance, the synthesis of the related compound, 2-hydroxy-8-methoxy-1-naphthaldehyde, has been achieved through various routes involving protection, methylation, and reduction steps. researchgate.netresearchgate.net These strategies underscore the importance of protective group chemistry to prevent unwanted side reactions and to direct the functionalization to the desired position.
A hypothetical multi-step synthesis could be envisioned as follows:
Starting Material: 1,7-Naphthalenediol (8-hydroxynaphth-1-ol).
Selective Protection: Protection of the more reactive hydroxyl group at the 1-position.
Formylation: Introduction of the aldehyde group at the 2-position of the less activated ring.
Deprotection: Removal of the protecting group to yield the final product.
The specific reagents and conditions for each step would need to be carefully optimized to achieve high yields and selectivity.
Regioselective Functionalization Techniques
Achieving the desired 2,8-substitution pattern on the naphthalene ring necessitates highly regioselective reactions. The directing effects of the substituents play a crucial role in these transformations. For instance, in the synthesis of naphthoquinone-naphthol derivatives, selective reactions are employed to functionalize specific positions on the naphthalene core. nih.gov
The introduction of the aldehyde group at the C2 position in the presence of a C8 hydroxyl group (or a protected version) is a key challenge. Formylation reactions of naphthols, such as the Reimer-Tiemann reaction (using chloroform (B151607) and a base) or the Duff reaction (using hexamethylenetetramine), can be employed. orgsyn.org However, the regioselectivity of these reactions can be influenced by the position of the existing hydroxyl group. For a C8-hydroxyl substituent, formylation is likely to be directed to the peri position (C1) or the ortho position (C7). Therefore, a blocking group at the C1 and C7 positions might be necessary to direct the formylation to the C2 position.
Recent advances have focused on C-H functionalization strategies. For example, regioselective peri- or ortho-C-H methylation of 1-naphthaldehydes has been achieved using a transient ligand strategy. chemistryviews.org Similar strategies could potentially be adapted for the regioselective formylation of an 8-hydroxynaphthalene derivative. Nickel-catalyzed regioselective synthesis has also been reported for other systems, highlighting the potential of transition metal catalysis in achieving specific functionalization patterns. rsc.orgnih.gov
Green Chemistry Approaches to Naphthalenecarboxaldehyde Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes to minimize environmental impact. These approaches focus on the use of less hazardous reagents, solvent-free conditions, and energy-efficient methods. rsc.org
For the synthesis of related hydroxy naphthaldehydes, eco-friendly methods have been developed. For example, a solvent-free reaction using a natural, biodegradable catalyst like chitosan-SO3H has been reported for the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) derivatives. tandfonline.com This approach offers advantages such as high yields, reduced reaction times, and the elimination of hazardous solvents.
Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields. The synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives has been efficiently achieved using microwave-assisted copper(0)-catalyzed Ullmann coupling, which proceeds under mild conditions. nih.govacs.org Such methodologies could be explored for the synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy- to develop more sustainable synthetic routes. The use of paraformaldehyde as a formylating agent in the presence of a catalyst in acetic acid has also been reported as a cost-effective and efficient method for preparing o-hydroxynaphthalene formaldehyde (B43269) compounds. google.com
Synthesis of Key Intermediates for 2-Naphthalenecarboxaldehyde, 8-hydroxy- Derivatization
The synthesis of the target molecule can also be approached by first preparing a key intermediate that can then be readily converted to the final product. This often involves the synthesis of a functionalized naphthalene precursor followed by the introduction of the aldehyde moiety.
Preparation of Functionalized Naphthalene Precursors
The availability of suitably functionalized naphthalene precursors is critical for the successful synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy-. One such key precursor would be 8-hydroxynaphthalene. Another potential precursor is 1-naphthol, which is commercially available. nih.gov From 1-naphthol, the introduction of a second hydroxyl group at the C8 position is a challenging transformation that would require specific hydroxylation methods.
The synthesis of 8-hydroxynaphthalene-1-sulfonic acid is a known process and could serve as a starting point. nih.govacs.org The sulfonic acid group can act as a directing group and can be removed later in the synthetic sequence. The synthesis of various other substituted naphthol and naphthoquinone derivatives has also been extensively studied, providing a toolbox of reactions for creating functionalized naphthalene scaffolds. nih.govmdpi.com
A hypothetical route to an 8-substituted-2-naphthaldehyde precursor could involve the following steps:
Starting Material: A readily available naphthalene derivative, such as a naphthalenesulfonic acid.
Introduction of the Hydroxyl Group: Sulfonation followed by alkali fusion is a classic method to introduce hydroxyl groups onto the naphthalene ring.
Introduction of a Precursor to the Aldehyde Group: This could involve the introduction of a methyl group, which can later be oxidized, or a cyano group, which can be reduced.
Introduction of the Aldehyde Moiety
Once a suitable 8-hydroxynaphthalene precursor is obtained, the final step is the introduction of the aldehyde group at the 2-position. Several classical and modern formylation methods are available for this purpose.
The Reimer-Tiemann reaction , which uses chloroform and a strong base, is a well-established method for the ortho-formylation of phenols. orgsyn.org Applying this to an 8-hydroxynaphthalene derivative would likely lead to formylation at the C7 or C1 position. Therefore, protection of these positions might be necessary to achieve formylation at C2.
The Duff reaction uses hexamethylenetetramine as the formylating agent and typically requires an acidic workup. It is also primarily an ortho-formylation method for phenols. orgsyn.org
The Vilsmeier-Haack reaction , using a substituted formamide (B127407) (like DMF) and phosphorus oxychloride, is another powerful method for formylating aromatic compounds. The regioselectivity of this reaction is highly dependent on the electronic nature of the substrate.
More recently, methods using paraformaldehyde with a catalyst have been developed for the ortho-formylation of phenols, offering a potentially more efficient and greener alternative. google.comorgsyn.org A method for the regioselective formylation of α-naphthol using magnesium methanolate and formaldehyde has also been reported. chemicalbook.com
The choice of formylation method will depend on the specific precursor used and the need to control regioselectivity. The reaction conditions for these methods are summarized in the table below.
| Formylation Reaction | Reagents | Typical Conditions |
| Reimer-Tiemann | Chloroform (CHCl3), Sodium Hydroxide (B78521) (NaOH) | Aqueous or alcoholic solution, heating orgsyn.org |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., boric acid, acetic acid) | Heating, followed by acidic hydrolysis orgsyn.org |
| Vilsmeier-Haack | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl3) | Anhydrous conditions, often at low temperatures |
| Paraformaldehyde Method | Paraformaldehyde, Catalyst (e.g., MgCl2/Et3N, ammonium (B1175870) salts) | Anhydrous solvent (e.g., acetonitrile, acetic acid), heating google.comorgsyn.org |
Selective Hydroxylation or Demethylation Pathways
The introduction of a hydroxyl group at the C-8 position of the 2-naphthalenecarboxaldehyde core is a critical transformation that can be accomplished via direct oxidation of a C-H bond or by demethylating an 8-methoxy precursor.
Selective Hydroxylation:
Direct hydroxylation involves the selective activation and oxidation of the C-H bond at the peri-position (C-8) relative to the aldehyde group at C-2. One reported method for the synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy- is the direct hydroxylation of its precursor, 2-Naphthalenecarboxaldehyde. This transformation typically employs a potent hydroxylating agent, such as hydrogen peroxide, in the presence of a suitable catalyst. The reaction conditions, including temperature and pH, must be meticulously controlled to favor the regioselective hydroxylation at the desired C-8 position and to minimize the formation of other isomers or over-oxidation products.
Modern biocatalytic methods also present a promising avenue for selective hydroxylation. Engineered enzymes, such as P450 peroxygenases from organisms like Agrocybe aegerita, have demonstrated the ability to selectively hydroxylate naphthalene. nih.govresearchgate.net Such enzymatic systems can offer high selectivity under mild conditions, proceeding through an intermediary naphthalene 1,2-oxide which then rearranges to the naphthol. nih.gov While specific application to 2-Naphthalenecarboxaldehyde is an area for further research, these biocatalysts represent a green and efficient potential pathway.
Demethylation Pathways:
An alternative and widely used strategy is the demethylation of 8-methoxy-2-naphthalenecarboxaldehyde. The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often necessary when the hydroxyl group is protected or when the methoxy-containing precursor is more accessible. chem-station.com A variety of reagents can accomplish this, ranging from strong Lewis acids to nucleophilic reagents in polar aprotic solvents.
Strong Lewis acids like Boron tribromide (BBr₃) and Aluminum chloride (AlCl₃) are highly effective for O-demethylation. chem-station.com BBr₃ is particularly powerful, forming a complex with the ether oxygen, which facilitates a nucleophilic attack on the methyl group by the bromide ion. chem-station.com Due to its high reactivity, reactions with BBr₃ are typically initiated at low temperatures. chem-station.com
Another effective method involves the use of salts in high-boiling point solvents. For instance, a patented process for a related isomer, 6-hydroxy-2-naphthaldehyde, utilizes lithium chloride in dimethyl sulfoxide (B87167) (DMSO) to achieve demethylation with high yield. google.com This approach offers a milder alternative to strong Lewis acids. The conversion of a methoxy (B1213986) group to a hydroxyl group can be a challenging step, and the conditions are often harsh, suggesting it is best performed early in a synthetic sequence if possible. chem-station.com
Below is a table summarizing common demethylation reagents applicable to this transformation.
| Reagent | Typical Conditions | Mechanism/Notes |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Strong Lewis acid; forms an intermediate complex, followed by nucleophilic attack by bromide. chem-station.com Very effective but highly reactive with water. chem-station.com |
| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile, heating may be required | Strong Lewis acid, though generally less reactive than BBr₃. chem-station.com |
| 47% Hydrobromic Acid (HBr) | Acetic acid (as co-solvent), heated to ~130°C | Brønsted acid protonates the ether oxygen, followed by Sₙ2 attack by bromide ion. chem-station.com |
| Lithium chloride (LiCl) | Dimethyl sulfoxide (DMSO), 80-90°C | Nucleophilic demethylation in a polar aprotic solvent. Proven effective for related naphthaldehydes. google.com |
| Biocatalysis (e.g., Veratrol-O-demethylase) | Aqueous buffer, specific pH and temperature | Enzymatic methyl transfer. Offers high regioselectivity for various aryl methyl ethers. researchgate.net |
Purification and Isolation Techniques for High-Purity Compounds
Achieving high purity is essential for the characterization and subsequent use of 2-Naphthalenecarboxaldehyde, 8-hydroxy-. A multi-step purification strategy is often employed, combining techniques that exploit differences in polarity, volatility, and solubility between the target compound and any impurities.
Crystallization:
Crystallization is a fundamental and highly effective method for purifying solid organic compounds. For hydroxy-naphthaldehydes, which are typically crystalline solids, this is often the final purification step. The choice of solvent is critical. Solvents like ethanol (B145695), aqueous ethanol, ethyl acetate (B1210297), or aqueous acetic acid have been successfully used for the crystallization of the related compound 2-hydroxy-1-naphthaldehyde. chemicalbook.comguidechem.com The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is slowly cooled to induce the formation of crystals, leaving impurities behind in the mother liquor.
Distillation:
For precursors or in cases where the target compound has sufficient thermal stability and a suitable boiling point, distillation under reduced pressure (vacuum distillation) is a valuable technique. This method is particularly useful for separating the desired product from non-volatile tars or solids. orgsyn.org For the related 2-hydroxy-1-naphthaldehyde, distillation at a reduced pressure of 8 mm Hg was used to purify the crude product before recrystallization, as higher pressures and temperatures could lead to decomposition. orgsyn.org Steam distillation can also be employed to purify volatile precursors like 2-naphthaldehyde (B31174) by passing steam through the crude mixture, which is effective for separating water-immiscible compounds. orgsyn.org
Chromatography:
Chromatographic methods are indispensable for separating complex mixtures and for achieving very high levels of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of 2-Naphthalenecarboxaldehyde, 8-hydroxy-. Analytical HPLC with a UV detector can be used to assess the purity of the synthesized compound by comparing its retention time and spectral data to a reference standard. For isolation, preparative HPLC can be employed to separate the target molecule from closely related isomers or byproducts on a larger scale.
Column Chromatography: Conventional column chromatography using silica (B1680970) gel or alumina (B75360) is a standard technique for purifying organic compounds based on polarity. A solvent system is chosen to allow the target compound to move down the column at a different rate than impurities.
Specialized Chromatography: For challenging separations, other techniques can be considered. Anion-exchange chromatography could be effective due to the acidic nature of the phenolic hydroxyl group, while hydrophobic interaction chromatography separates molecules based on their hydrophobicity. asm.org Gel filtration chromatography, which separates molecules by size, is another potential method. asm.org
The table below outlines the primary purification techniques for obtaining high-purity 2-Naphthalenecarboxaldehyde, 8-hydroxy-.
| Technique | Principle | Application/Notes |
| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Often the final step. Solvents like ethanol, aqueous ethanol, or ethyl acetate are suitable for related compounds. chemicalbook.comguidechem.com |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Purifies thermally stable liquids or low-melting solids. Prevents decomposition that can occur at atmospheric pressure. orgsyn.org |
| Steam Distillation | Volatilization of water-immiscible compounds in the presence of steam. | Useful for purifying volatile precursors like 2-naphthaldehyde from non-volatile residues. orgsyn.org |
| Preparative HPLC | Differential partitioning of components between a stationary and a mobile phase under high pressure. | Provides very high purity. Excellent for separating structurally similar isomers. |
| Column Chromatography | Separation based on polarity differences as components move through a solid stationary phase (e.g., silica gel). | A standard, scalable laboratory technique for removing byproducts and unreacted starting materials. |
Derivatization Chemistry and Reaction Pathways of 2 Naphthalenecarboxaldehyde, 8 Hydroxy
Schiff Base Condensation Reactions
Schiff base condensation is a cornerstone reaction for derivatizing aldehydes and ketones. researchgate.net It involves the reaction of the carbonyl group with a primary amine to form an imine or with a hydrazine (B178648) to form a hydrazone, both of which feature a carbon-nitrogen double bond. researchgate.netmasterorganicchemistry.com These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comyoutube.comlumenlearning.com
The formation of an imine (also known as a Schiff base or azomethine) from 2-Naphthalenecarboxaldehyde, 8-hydroxy- proceeds via the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon. youtube.com This is followed by proton transfer and the elimination of water to yield the C=N double bond characteristic of an imine. youtube.comlumenlearning.com
Similarly, the reaction with hydrazines (such as hydrazine itself or substituted hydrazines) follows an analogous mechanism to produce hydrazones, which contain the C=N-NH- functional group. masterorganicchemistry.comtaylorandfrancis.com Hydrazones are valuable intermediates in organic synthesis and can be used to prepare other heterocyclic compounds. taylorandfrancis.com The general reaction for the formation of these compounds is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com
2-Naphthalenecarboxaldehyde, 8-hydroxy-, is expected to react with a wide variety of primary amines and hydrazines, a reactivity pattern well-established for the isomeric 2-hydroxy-1-naphthaldehyde (B42665). Schiff bases have been successfully synthesized from 2-hydroxy-1-naphthaldehyde by condensing it with various substituted aromatic, heteroaromatic, and aliphatic amines. nih.gov Specific examples include reactions with 1,8-diaminonaphthalene (B57835) sphinxsai.com, 2-aminobenzothiazole (B30445) researchgate.net, and drug molecules containing primary amine groups like pyrimethamine. nih.gov
The reaction with hydrazides, which contain both a hydrazine and an amide moiety, is also well-documented. For instance, 2-hydroxy-1-naphthaldehyde reacts with 2-aminobenzhydrazide (B158828) to form a tetradentate Schiff base ligand. uobaghdad.edu.iq Condensation with 3,5-dinitrobenzoyl hydrazide to yield the corresponding hydrazone has also been reported. orientjchem.org Furthermore, the reaction with hydrazine hydrate (B1144303) is used as a derivatization method for the analytical determination of hydrazine, forming a stable hydrazone. researchgate.netscispace.com This body of evidence suggests that 8-hydroxy-2-naphthalenecarboxaldehyde will undergo similar condensation reactions.
| Reactant Type | Specific Example (with 2-hydroxy-1-naphthaldehyde) | Product Type | Reference |
|---|---|---|---|
| Substituted Aromatic Amines | Various substituted anilines | N-Aryl Imines (Schiff Bases) | nih.gov |
| Diamines | 1,8-Diaminonaphthalene | Bis-Schiff Base | sphinxsai.com |
| Heterocyclic Amines | 2-Aminobenzothiazole | N-Heteroaryl Imine (Schiff Base) | researchgate.net |
| Hydrazides | 2-Aminobenzhydrazide | Acylhydrazone | uobaghdad.edu.iq |
| Hydrazine | Hydrazine Hydrate | Hydrazone | researchgate.net |
The Schiff bases derived from hydroxyaryl aldehydes like 2-Naphthalenecarboxaldehyde, 8-hydroxy- exhibit interesting stereochemical properties, primarily related to tautomerism. mdpi.comresearchgate.net Due to the presence of the adjacent hydroxyl group, the resulting imine can exist in an equilibrium between the phenol-imine (O–H···N) and keto-amine (O···H–N) tautomeric forms. mdpi.com The position of this equilibrium can be influenced by factors such as the solvent polarity and the electronic nature of the substituents on the amine. mdpi.com In many cases, the phenol-imine form, stabilized by a strong intramolecular hydrogen bond, is predominant, especially in less polar solvents. mdpi.comresearchgate.net
Additionally, the C=N double bond itself can lead to geometric isomerism (E/Z isomers). However, for many Schiff bases derived from aldehydes, the E-isomer is typically the more stable and predominantly formed product due to reduced steric hindrance.
Further Functionalization at the Aldehyde Group
Beyond Schiff base formation, the aldehyde group of 2-Naphthalenecarboxaldehyde, 8-hydroxy- is amenable to a range of other important transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The aldehyde functional group can be readily transformed through both reduction and oxidation processes.
Reduction: The aldehyde can be reduced to a primary alcohol, yielding 8-hydroxy-2-naphthalenemethanol. This transformation is commonly achieved using metal hydride reagents. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like ethanol (B145695) or methanol. chemguide.co.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but are less selective and react violently with protic solvents. wikipedia.orgchemguide.co.uk The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org
Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 8-hydroxy-2-naphthalenecarboxylic acid. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃). The choice of oxidant and reaction conditions is crucial to avoid undesired side reactions on the sensitive naphthalene (B1677914) ring system.
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 8-hydroxy-2-naphthalenemethanol | |
| Carbonyl Oxidation | Potassium Permanganate (KMnO₄) | 8-hydroxy-2-naphthalenecarboxylic acid |
The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction provides a key advantage in that the position of the newly formed double bond is fixed, unlike in elimination reactions which can often lead to mixtures of products. libretexts.org
The reaction involves treating the aldehyde with a phosphorus ylide, also known as a Wittig reagent (e.g., Ph₃P=CHR). masterorganicchemistry.com The mechanism is generally understood to proceed through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then rapidly decomposes to yield the alkene and a highly stable phosphine (B1218219) oxide (e.g., triphenylphosphine (B44618) oxide), which is the driving force for the reaction. organic-chemistry.org
The stereochemical outcome of the Wittig reaction, yielding either the E- or Z-alkene, is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (where the R group on the ylide is alkyl or H) generally react rapidly and lead to the formation of (Z)-alkenes. organic-chemistry.org
Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive and typically yield (E)-alkenes as the major product. organic-chemistry.org
By selecting the appropriate Wittig reagent, 2-Naphthalenecarboxaldehyde, 8-hydroxy- can be converted into a variety of vinyl-substituted naphthalene derivatives.
| Reaction Type | Reagent | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Wittig Olefination | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |
Knoevenagel Condensation and Analogous Reactions
The aldehyde functional group of 2-Naphthalenecarboxaldehyde, 8-hydroxy- is a prime site for carbon-carbon bond formation, most notably through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the aldehyde, followed by a dehydration step, to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or DABCO), to facilitate the deprotonation of the active hydrogen compound without causing self-condensation of the aldehyde. wikipedia.orgrsc.org
The active methylene component can vary widely, leading to a diverse range of derivatives. Common reactants include compounds like malonic acid, ethyl cyanoacetate, Meldrum's acid, and thiobarbituric acid, where the methylene group is flanked by two electron-withdrawing groups (Z and Z'). wikipedia.orgsigmaaldrich.com
The general scheme for the Knoevenagel condensation is as follows:
Step 1: Deprotonation of the active methylene compound by a base to form a carbanion (enolate).
Step 2: Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of 2-Naphthalenecarboxaldehyde, 8-hydroxy-.
Step 3: Protonation of the resulting alkoxide to form a β-hydroxy intermediate (an aldol-type adduct).
Step 4: Dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. sigmaaldrich.com
A significant variant is the Doebner modification , which is employed when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org When the reaction is conducted in pyridine (B92270), the condensation is often followed by decarboxylation, yielding a cinnamic acid derivative. wikipedia.orgnih.gov For 2-Naphthalenecarboxaldehyde, 8-hydroxy-, this would lead to the formation of a substituted 3-(8-hydroxy-2-naphthyl)acrylic acid.
The reactivity in Knoevenagel condensations can be influenced by various factors, including the choice of catalyst and solvent. Research has shown that using hydroxy-functionalized ionic liquids can promote the reaction, possibly through hydrogen bond formation between the ionic liquid's hydroxyl group and the aldehyde's carbonyl group, enhancing its electrophilicity. rsc.org This effect could be particularly relevant for 2-Naphthalenecarboxaldehyde, 8-hydroxy-, where the intrinsic hydroxyl group might also participate in mediating the reaction.
Table 1: Examples of Knoevenagel Condensation Reactions with Naphthaldehyde Analogs
| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | α,β-Unsaturated enone | wikipedia.org |
| 2-Naphthaldehyde (B31174) | Meldrum's acid | Cage catalyst, D₂O | α,β-Unsaturated adduct | amazonaws.com |
| Various Aldehydes | Ethyl cyanoacetate | DABCO, [HyEtPy]Cl | α,β-Unsaturated ester | rsc.org |
| Vanillin | Malonic acid | Proline, Ethanol | Cinnamic diacid derivative | nih.gov |
| Various Aldehydes | Curcumin (B1669340) | Piperidine-functionalized polymer | Benzylidene curcumin derivative | mdpi.com |
Modifications at the Hydroxyl Group
The phenolic hydroxyl group at the C-8 position is a key site for derivatization through reactions common to phenols.
Etherification and Esterification Reactions
The hydroxyl group of 2-Naphthalenecarboxaldehyde, 8-hydroxy- can undergo substitution reactions to form ethers and esters.
Etherification is typically achieved by reacting the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. This reaction converts the hydroxyl group into an alkoxy group, altering the molecule's polarity and hydrogen-bonding capabilities.
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. The Fischer-Speier esterification, which involves reacting with a carboxylic acid under acidic catalysis, is a classic method, though it is an equilibrium process. researchgate.net More efficient methods often use acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) or a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org These reactions yield the corresponding ester derivatives, which are often used to protect the hydroxyl group or to introduce new functional moieties.
Table 2: General Conditions for Hydroxyl Group Modification
| Reaction Type | Reagent(s) | Catalyst/Conditions | Product |
|---|---|---|---|
| Etherification | Alkyl halide (R-X) | Base (e.g., K₂CO₃, NaOH) | 8-Alkoxy-2-naphthalenecarboxaldehyde |
| Esterification | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | 8-Acyloxy-2-naphthalenecarboxaldehyde |
| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄), Heat | 8-Acyloxy-2-naphthalenecarboxaldehyde |
Reactions Involving Phenolic Proton Activation
The proton of the C-8 hydroxyl group is acidic and its activation is central to several reaction types. The acidity allows the molecule to act as a proton donor, particularly in hydrogen bonding and proton transfer reactions.
A significant phenomenon observed in analogous 2-hydroxy-naphthaldehyde derivatives is Excited State Intramolecular Proton Transfer (ESIPT) . researchgate.netresearchgate.net In this process, upon photoexcitation, the molecule undergoes a rapid and reversible transfer of the phenolic proton to a nearby acceptor atom within the same molecule. In 2-Naphthalenecarboxaldehyde, 8-hydroxy-, the acceptor is the carbonyl oxygen of the aldehyde group. This transfer forms a transient keto-tautomer, which has a different electronic structure and fluorescence properties from the original enol form. researchgate.net This process is facilitated by the pre-existing intramolecular hydrogen bond between the hydroxyl and aldehyde groups. The ESIPT phenomenon is highly sensitive to the molecular environment and is a key area of research for developing fluorescent probes and sensors. researchgate.net
The activation of the phenolic proton is also the initial step in reactions like the Williamson ether synthesis, where deprotonation by a base generates a phenoxide anion. youtube.com This anion is a much stronger nucleophile than the neutral hydroxyl group, enabling subsequent reactions. Furthermore, the phenolic proton can be abstracted in hydrogen atom transfer (HAT) reactions, a fundamental process in antioxidant chemistry where the phenol (B47542) donates a hydrogen atom to a free radical. ustc.edu.cn
Cyclization and Rearrangement Reactions Involving the Naphthalene Scaffold
The naphthalene core of 2-Naphthalenecarboxaldehyde, 8-hydroxy- provides a platform for constructing more complex polycyclic aromatic systems through cyclization reactions. While reactions starting directly from this specific compound are not widely documented, analogous transformations of naphthalene derivatives provide insight into potential pathways.
Electrophilic cyclization reactions are a common method for building fused ring systems. For example, appropriately substituted arene-containing propargylic alcohols can undergo 6-endo-dig cyclization to regioselectively form naphthalenes and 2-naphthols under mild conditions using electrophiles like I₂, Br₂, or NBS. nih.gov By analogy, derivatizing the aldehyde of 2-Naphthalenecarboxaldehyde, 8-hydroxy- into a suitable alkyne-containing structure could enable intramolecular cyclization to build additional rings onto the naphthalene scaffold.
Rearrangements can also accompany cyclization reactions, particularly under the conditions of the Scholl reaction , which is a method for forming carbon-carbon bonds between aromatic rings using a Lewis acid and a protic acid. researchgate.net In some cases, these reactions are accompanied by aryl migrations or other skeletal rearrangements, leading to complex polycyclic aromatic hydrocarbons. The specific precursor's structure and the reaction conditions guide the course of these rearrangements. researchgate.net The functional groups on 2-Naphthalenecarboxaldehyde, 8-hydroxy- would be expected to influence the regiochemistry and feasibility of such cyclization and rearrangement reactions.
Coordination Chemistry and Metal Complexation with 2 Naphthalenecarboxaldehyde, 8 Hydroxy Derivatives
Synthesis of Metal Complexes from Schiff Bases and other Ligands Derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy-
The synthesis of metal complexes from Schiff bases derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy- is typically achieved through the reaction of the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent. The Schiff base itself is generally prepared via the condensation reaction of 2-Naphthalenecarboxaldehyde, 8-hydroxy- with a primary amine. researchgate.netsphinxsai.com This reaction is often catalyzed by a few drops of acid and carried out under reflux. sphinxsai.com The resulting Schiff base ligand can then be isolated and subsequently reacted with a metal salt, or the metal complex can be formed in situ without the isolation of the ligand. researchgate.net
Schiff bases derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy- readily form stable complexes with a variety of transition metal ions. The synthesis usually involves mixing the Schiff base ligand and the metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695), methanol, or DMF. sphinxsai.comfud.edu.ng The mixture is often refluxed for a period of time, after which the complex precipitates upon cooling or evaporation of the solvent. sphinxsai.com
Copper(II) Complexes: Cu(II) complexes are frequently synthesized by reacting a Schiff base ligand with a copper(II) salt, such as copper(II) chloride or acetate (B1210297). tandfonline.comresearchgate.netnih.gov These complexes are often colored and have been studied for their potential applications in various fields. researchgate.net For instance, mononuclear Cu(II) complexes with bidentate Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been synthesized and characterized, showing slightly distorted square planar geometries. rsc.org
Nickel(II) Complexes: Ni(II) complexes are prepared similarly, using nickel(II) salts like nickel(II) acetate. nih.govproquest.com Studies have reported the synthesis and characterization of mononuclear Ni(II) complexes with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde, exhibiting octahedral coordination geometries. nih.gov
Manganese(II) Complexes: The synthesis of Mn(II) complexes with these Schiff bases has been reported, often resulting in paramagnetic complexes. sphinxsai.comkzoo.edu The complexation typically occurs in a 1:1 metal-to-ligand ratio. sphinxsai.com
Zinc(II) Complexes: Zn(II) complexes are readily formed and have been characterized using various spectroscopic and crystallographic techniques. nih.govresearchgate.netscispace.com Both mononuclear and dinuclear zinc complexes have been reported, with the zinc atoms often adopting a tetrahedral coordination geometry. researchgate.netscispace.com
Cobalt(II) Complexes: Co(II) complexes of these Schiff bases have been synthesized and characterized. fud.edu.ngrsc.orgresearchgate.net They are often paramagnetic and can exhibit different geometries, including irregular tetrahedral. researchgate.net
Iron(II/III) Complexes: Fe(III) complexes have been synthesized from Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde. isca.meresearchgate.net These complexes often adopt an octahedral geometry. isca.me
Ruthenium(II) Complexes: Ru(II) complexes containing naphthalene-based Schiff base ligands have been synthesized and investigated for their catalytic and biological properties. sci-hub.senih.gov These complexes often feature an octahedral geometry around the ruthenium center. sci-hub.senih.gov
Palladium(II) Complexes: Pd(II) complexes with Schiff bases from 2-hydroxy-1-naphthaldehyde have been synthesized and characterized. lew.roajchem-a.comresearchgate.net These complexes typically exhibit a square planar geometry. ajchem-a.comresearchgate.net
Schiff bases derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy- can act as bidentate, tridentate, or tetradentate ligands depending on the nature of the amine used in their synthesis.
Bidentate (NO): When the amine is a simple alkyl or aryl amine, the resulting Schiff base typically acts as a bidentate ligand, coordinating to the metal ion through the phenolic oxygen and the imine nitrogen atoms. rsc.orglew.ro This forms a stable six-membered chelate ring.
Tridentate (ONO or NNO): If the amine contains an additional donor atom, such as a hydroxyl or another nitrogen atom, the Schiff base can act as a tridentate ligand. For example, a Schiff base derived from an amino acid can coordinate through the phenolic oxygen, imine nitrogen, and a carboxylate oxygen. fud.edu.ng
Tetradentate (N2O2): When a diamine is used, a tetradentate Schiff base can be formed, capable of coordinating to a metal ion with two nitrogen and two oxygen donor atoms. rsc.orgnih.gov This often leads to the formation of highly stable complexes with a metal-to-ligand ratio of 1:1.
The coordination is confirmed by spectroscopic methods. In the IR spectra of the metal complexes, a shift in the ν(C=N) (azomethine) band to a lower or higher frequency and the appearance of a new band corresponding to the ν(M-N) stretching vibration indicate the coordination of the imine nitrogen. sphinxsai.com Similarly, a shift in the phenolic ν(C-O) band and the appearance of a ν(M-O) band confirm the coordination of the deprotonated phenolic oxygen. sphinxsai.com
Structural Analysis of Metal Complexes
The structural elucidation of metal complexes derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy- Schiff bases is crucial for understanding their chemical and physical properties. X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in these complexes.
The coordination geometry around the central metal ion is dictated by factors such as the nature of the metal ion, the denticity of the Schiff base ligand, and the presence of any co-ligands. Common geometries observed for these complexes include:
Square Planar: This geometry is frequently observed for d8 metal ions like Ni(II) and Pd(II), as well as for some Cu(II) complexes. rsc.orgajchem-a.comnih.gov For example, a mononuclear zinc(II) complex with a dianionic Schiff base ligand was found to have a distorted square planar coordination geometry. nih.gov Similarly, some Cu(II) complexes adopt a slightly distorted square planar geometry. rsc.org
Tetrahedral: This geometry is common for d10 ions like Zn(II) and some Co(II) complexes. researchgate.netscispace.comresearchgate.net For instance, several zinc(II) complexes derived from Schiff bases have been reported to possess a tetrahedral coordination. researchgate.netscispace.com
Octahedral: This geometry is typical for metal ions like Fe(III), Ru(II), and some Ni(II) complexes, where the metal ion is six-coordinate. nih.govisca.mesci-hub.senih.gov The coordination sphere can be completed by one or more Schiff base ligands and/or co-ligands. For example, some Fe(III) and Ni(II) complexes have been proposed to have an octahedral geometry. nih.govisca.me
Square-Pyramidal: In some cases, a five-coordinate square-pyramidal geometry is observed, particularly for Cu(II) and Zn(II) complexes where a fifth weak interaction with an ether oxygen from the ligand is present. rsc.org
Table 1: Coordination Geometries of Metal Complexes
| Metal Ion | Schiff Base Ligand Type | Coordination Geometry | Reference(s) |
|---|---|---|---|
| Cu(II) | Bidentate | Distorted Square Planar | rsc.org |
| Cu(II) | Tetradentate | Distorted Square-Pyramidal | rsc.org |
| Ni(II) | Bidentate | Octahedral | nih.gov |
| Zn(II) | Tetradentate | Distorted Square Planar | nih.gov |
| Zn(II) | Bidentate/Tridentate | Tetrahedral | researchgate.netscispace.com |
| Co(II) | Bidentate | Irregular Tetrahedral | researchgate.net |
| Fe(III) | Tetradentate | Octahedral | isca.me |
| Ru(II) | Tetradentate | Octahedral | sci-hub.senih.gov |
Single-crystal X-ray diffraction analysis provides precise data on bond lengths and angles within the coordination sphere of the metal complex. This information is vital for understanding the nature of the metal-ligand bonding and the degree of distortion from ideal geometries.
For example, in a distorted square planar mononuclear zinc(II) complex, the bond lengths and angles around the zinc center would deviate from the ideal 90° and 180° angles. nih.gov In an octahedral Ni(II) complex, the bond lengths of the axial ligands can differ from those in the equatorial plane. nih.gov For instance, in one reported structure, the Ni-N bond lengths were found to be longer than the Ni-O bonds in the equatorial plane. nih.gov
The C=N bond length of the Schiff base ligand typically changes upon coordination to the metal ion, which can be observed in the X-ray structure and corroborated by IR spectroscopy. Similarly, the M-O and M-N bond lengths provide direct evidence of the coordination of the phenolic oxygen and imine nitrogen to the metal center. These structural parameters are crucial for correlating the structure of the complexes with their observed chemical and physical properties.
Table 2: Compound Names
| Compound Name |
|---|
| 2-Naphthalenecarboxaldehyde, 8-hydroxy- |
| Copper(II) chloride |
| Copper(II) acetate |
| Nickel(II) acetate |
| Oxalic acid |
Influence of Metal Complexation on Electronic Structure
The coordination of metal ions to derivatives of 2-naphthalenecarboxaldehyde, 8-hydroxy-, most notably through Schiff base formation, profoundly alters the electronic structure of the ligand. This modification is evident in the changes observed in the electronic absorption spectra, primarily through ultraviolet-visible (UV-Vis) spectroscopy, and can be further elucidated by computational studies of the frontier molecular orbitals (HOMO and LUMO). While specific data for 2-naphthalenecarboxaldehyde, 8-hydroxy- is limited in publicly accessible literature, the principles are well-illustrated by the closely related and extensively studied isomer, 2-hydroxy-1-naphthaldehyde, and other similar structures like 8-hydroxyquinoline. The electronic behavior of these analogues provides a strong model for understanding the effects of metalation.
Upon complexation, the interaction between the metal orbitals and the ligand's molecular orbitals leads to the formation of new molecular orbitals with different energy levels. This typically results in shifts of the intramolecular transitions (π → π* and n → π*) of the ligand and the appearance of new absorption bands, namely ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.
Research on Schiff bases derived from the condensation of 2-hydroxy-1-naphthaldehyde with various amines and their subsequent complexation with transition metals consistently shows a shift in the electronic absorption bands. sphinxsai.com For instance, in a study involving a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene (B57835), the free ligand exhibited characteristic π → π* and n → π* transitions. researchgate.net Upon complexation with metal ions such as Hg(II), Pb(II), Cd(II), and Cr(III), these absorption bands often shift, confirming the coordination of the ligand to the metal ion. sphinxsai.com
The formation of metal complexes frequently introduces new charge-transfer bands. For example, the Hg(II) complex of a 2-hydroxy-1-naphthaldehyde Schiff base derivative showed a strong absorption band at 25,641 cm⁻¹, which was assigned to a ligand-to-metal charge transfer (LMCT). sphinxsai.com Similarly, a Cd(II) complex displayed a band at 25,000 cm⁻¹ attributed to LMCT. sphinxsai.com In the case of the Cr(III) complex, in addition to a charge transfer band at 26,315 cm⁻¹, d-d transitions were also observed in the visible region, which are transitions of electrons between d-orbitals of the metal ion itself. sphinxsai.com The presence and nature of these bands are indicative of the geometry of the resulting complex. For instance, an octahedral geometry was proposed for a Ni(II) complex based on its electronic spectral data showing bands in the regions of 14,000-19,000 cm⁻¹ and near 24,000 cm⁻¹. ijsdr.org
The electronic structure modification is also reflected in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity. rsc.org Computational studies, often using Density Functional Theory (DFT), have shown that chelation typically reduces the HOMO-LUMO gap of the ligand. researchgate.net This reduction in the energy gap is a consequence of the stabilization of the LUMO and/or destabilization of the HOMO upon coordination with the metal ion. This change facilitates electron transfer processes and can be responsible for the altered photophysical properties and enhanced biological activities of the complexes compared to the free ligand.
The table below summarizes the electronic absorption data for metal complexes of Schiff bases derived from the closely related 2-hydroxy-1-naphthaldehyde, illustrating the influence of different metal ions on the electronic transitions.
| Complex | Absorption Bands (cm⁻¹) | Assignment |
|---|---|---|
| Hg(II) Complex | 25,641 | Ligand to Metal Charge Transfer (LMCT) |
| Pb(II) Complex | 25,000, 22,727 | Charge Transfer |
| Cd(II) Complex | 25,000 | Ligand to Metal Charge Transfer (LMCT) |
| Cr(III) Complex | 26,315, 23,255, 20,833 | Charge Transfer, ⁴A₂g(F) → ⁴T₁g(F) |
The following table presents data from Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline, which shares the 8-hydroxy- binding motif, further demonstrating the effect of metal complexation on electronic absorption.
| Compound | λ_max / nm (ε / M⁻¹cm⁻¹) |
|---|---|
| Cu₂(L1)₄ | 299 (50410); 310 (sh); 426 (3368) |
| Zn(L1)₂ | 301 (42486); 342 (sh); 370 (sh); 497 (2906) |
| Cu₂(L2)₄ | 297 (53105); 308 (sh); 422 (3368) |
| Zn(L2)₂ | 298 (47385); 340 (sh); 370 (sh); 496 (2460) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For 8-hydroxy-2-naphthalenecarboxaldehyde and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous structural assignment.
Proton (¹H) NMR Analysis for Ligand and Derivative Structural Confirmation
Proton NMR is a primary tool for verifying the structure of 8-hydroxy-2-naphthalenecarboxaldehyde and confirming the successful synthesis of its derivatives, such as Schiff bases. The spectrum of the parent aldehyde would show characteristic signals for the aldehyde proton (-CHO), the phenolic hydroxyl proton (-OH), and the protons of the naphthalene (B1677914) ring system.
Upon condensation with a primary amine to form a Schiff base, the following spectral changes are typically observed:
Disappearance of the Aldehyde Proton: The signal corresponding to the aldehyde proton (typically found at δ 9-10 ppm) vanishes.
Appearance of the Azomethine Proton: A new singlet appears, characteristic of the imine or azomethine proton (-CH=N-). This signal is often observed in the δ 8.0–10.0 ppm range. sphinxsai.com
Hydroxyl Proton Signal: A key feature in the ¹H NMR spectra of these compounds is the signal for the hydroxyl proton. This proton is involved in a strong intramolecular hydrogen bond with the imine nitrogen, causing it to be significantly deshielded and appear far downfield, often in the δ 12-16 ppm region as a sharp singlet. researchgate.net This large downfield shift is definitive evidence for the stable six-membered ring formed by the hydrogen bond.
Aromatic Protons: The protons on the naphthalene ring and any aromatic substituents on the amine moiety typically appear as a complex series of multiplets in the δ 6.3–9.0 ppm range. sphinxsai.com
These characteristic shifts allow for the straightforward confirmation of the ligand and its derivative structures.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Schiff Base Derivatives in CDCl₃ or DMSO-d₆
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Phenolic (-OH) | 12.0 - 16.0 | Sharp singlet, downfield due to strong intramolecular H-bonding. researchgate.net |
| Azomethine (-CH=N-) | 8.0 - 10.0 | Singlet, confirms formation of the imine linkage. sphinxsai.com |
| Aromatic (Ar-H) | 6.3 - 9.0 | Complex multiplet signals corresponding to the naphthalene and other aromatic rings. sphinxsai.com |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. For 8-hydroxy-2-naphthalenecarboxaldehyde and its Schiff base derivatives, ¹³C NMR is crucial for confirming the carbon skeleton and identifying key functional groups.
Key signals in the ¹³C NMR spectrum include:
Azomethine Carbon (-CH=N-): In Schiff base derivatives, the imine carbon gives a characteristic signal in the δ 155–165 ppm range. koyauniversity.org In the parent aldehyde, the carbonyl carbon (C=O) would appear further downfield, typically around δ 192 ppm. chemicalbook.com
Phenolic Carbon (C-OH): The carbon atom attached to the hydroxyl group (C8) is observed in the aromatic region, with its exact shift influenced by hydrogen bonding and electronic effects.
Naphthalene Carbons: The carbons of the naphthalene skeleton appear in the δ 110–140 ppm range, providing a distinct fingerprint for the aromatic system. mdpi.com
The comprehensive data from the ¹³C NMR spectrum allows for the complete assignment of the carbon backbone of the molecule. semanticscholar.orgnih.gov
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Schiff Base Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Azomethine (-C=N-) | 155 - 165 | Confirms the presence of the imine group. koyauniversity.org |
| Aldehyde (-CHO) | ~192 | Present in the parent compound, absent in Schiff base derivatives. chemicalbook.com |
| Aromatic (Ar-C) | 110 - 140 | Multiple signals corresponding to the naphthalene ring carbons. mdpi.com |
| Phenolic (Ar-C-OH) | ~150 - 160 | Carbon atom directly bonded to the hydroxyl group. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
While 1D NMR provides information on chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals by revealing connectivity between atoms. scribd.comyoutube.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For a derivative of 8-hydroxy-2-naphthalenecarboxaldehyde, COSY would be used to trace the connectivity of protons within the naphthalene ring system, helping to assign adjacent protons. scribd.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH). sdsu.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. scribd.com
Together, these 2D techniques provide a comprehensive and definitive picture of the molecular structure, leaving no ambiguity in the assignment of NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis of Functional Groups (e.g., C=O, O-H, C=N)
The IR spectrum of 8-hydroxy-2-naphthalenecarboxaldehyde and its derivatives provides clear evidence for its key functional groups.
O-H Stretch: The hydroxyl group (-OH) gives rise to a characteristic absorption band. In these molecules, due to strong intramolecular hydrogen bonding, this band is typically very broad and located in the 3400-2500 cm⁻¹ region. sphinxsai.comlibretexts.orglibretexts.org
C=O Stretch: In the parent aldehyde, a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1710-1680 cm⁻¹. utdallas.eduvscht.cz This band is absent in the spectra of its Schiff base derivatives.
C=N Stretch: The formation of a Schiff base is confirmed by the appearance of a new band corresponding to the azomethine (C=N) stretching vibration. This band typically appears in the 1640-1600 cm⁻¹ region. sphinxsai.comsamipubco.comjetir.org Its exact position can shift upon coordination to a metal ion. jetir.org
C-O Stretch: The phenolic C-O stretching vibration is usually observed in the 1310-1200 cm⁻¹ range. jetir.org
Table 3: Characteristic IR Frequencies (cm⁻¹) for 8-hydroxy-2-naphthalenecarboxaldehyde and its Schiff Base Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| Hydroxyl (-OH) | Stretching | 3400 - 2500 | Very broad due to strong intramolecular H-bonding. sphinxsai.comlibretexts.org |
| Aldehyde (-CHO) | C=O Stretching | 1710 - 1680 | Strong, sharp band; present only in the parent aldehyde. utdallas.eduvscht.cz |
| Azomethine (-CH=N-) | C=N Stretching | 1640 - 1600 | Confirms Schiff base formation. samipubco.comjetir.org |
| Phenolic C-O | Stretching | 1310 - 1200 | Medium to strong intensity. jetir.org |
Detection of Intramolecular Hydrogen Bonding
Both NMR and IR spectroscopy provide compelling evidence for the presence of a strong intramolecular hydrogen bond in 8-hydroxy-2-naphthalenecarboxaldehyde derivatives. This bond exists between the phenolic hydrogen of the 8-hydroxy group and the nitrogen atom of the 2-imine group (in Schiff bases) or the oxygen of the 2-carboxaldehyde group.
IR Evidence: The most significant IR evidence is the nature of the O-H stretching band. Instead of a sharp peak around 3600 cm⁻¹ (typical for a "free" hydroxyl group), a very broad and intense absorption is observed at lower frequencies (often centered around 3000 cm⁻¹). sphinxsai.compressbooks.pub This broadening and red-shift are classic indicators of hydrogen bonding, as the H-bond weakens the O-H bond, lowering its vibrational frequency. quora.comrcin.org.plnih.gov The position of this band is also independent of the sample concentration, which distinguishes it as an intramolecular (within one molecule) rather than an intermolecular (between molecules) interaction. quora.comresearchgate.net
¹H NMR Evidence: As mentioned previously, the ¹H NMR spectrum shows the hydroxyl proton signal at an unusually low field (δ > 12 ppm). researchgate.net This deshielding is a direct consequence of the hydrogen atom being involved in a hydrogen bond, which reduces the electron density around it, causing it to experience a stronger effective magnetic field. This phenomenon, often termed resonance-assisted hydrogen bonding (RAHB), leads to the formation of a stable six-membered quasi-aromatic ring, which is a defining structural feature of these molecules. rcin.org.plnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For 8-hydroxy-2-naphthalenecarboxaldehyde, the absorption of UV and visible light is governed by its distinct structural features, including the naphthalene core, a hydroxyl group, and an aldehyde group.
Electronic Absorption Characteristics of Chromophores
The electronic absorption spectrum of 8-hydroxy-2-naphthalenecarboxaldehyde is primarily determined by its chromophoric and auxochromic groups. The core chromophore is the naphthalene bicyclic aromatic system, which gives rise to intense absorptions due to π→π* electronic transitions. worldscientific.com The presence of the aldehyde (-CHO) group, itself a chromophore, and the hydroxyl (-OH) group, an auxochrome, extends the conjugation and influences the energy of these transitions.
The key electronic transitions expected for this molecule are:
π→π transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the naphthalene ring and the carbonyl double bond. Conjugation between the naphthalene system and the aldehyde group typically shifts these absorptions to longer wavelengths (bathochromic shift).
n→π transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally of much lower intensity than π→π* transitions.
The introduction of the hydroxyl and formyl groups onto the naphthalene skeleton can cause considerable differences in the geometry and electronic state of the molecule, which in turn affects the UV-vis absorption features. nih.gov For instance, studies on other hydroxynaphthaldehyde isomers show that the position of the formyl group significantly impacts the absorption spectra. nih.gov
| Structural Feature | Classification | Expected Spectroscopic Effect |
|---|---|---|
| Naphthalene Ring | Chromophore | Strong π→π* transitions characteristic of aromatic systems. |
| Aldehyde Group (-CHO) | Chromophore | Contributes to the conjugated π-system; allows for weak n→π* transitions. |
| Hydroxyl Group (-OH) | Auxochrome | Modifies the absorption intensity and wavelength through resonance and inductive effects. |
Solvatochromic Studies and Solvent Effects on Absorption Spectra
Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption spectrum—when dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. While specific solvatochromic studies for 8-hydroxy-2-naphthalenecarboxaldehyde are not detailed in the available literature, the expected behavior can be inferred from its structure.
The presence of polar hydroxyl and carbonyl groups suggests that the molecule's absorption spectrum will be sensitive to solvent polarity.
In polar protic solvents (like ethanol (B145695) or water), hydrogen bonding can occur with both the hydroxyl and carbonyl oxygen atoms. This interaction often stabilizes the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maxima. mdpi.comresearchgate.net
In non-polar solvents , such specific interactions are absent, and the absorption spectrum would likely be observed at shorter wavelengths compared to in polar solvents.
The capability of a solvent to act as a hydrogen-bond donor or acceptor can dramatically influence the electronic transitions. mdpi.com Therefore, a comprehensive study would likely reveal significant shifts in the λmax values of 8-hydroxy-2-naphthalenecarboxaldehyde across a range of solvents with varying polarity and hydrogen-bonding capabilities.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Molecular Weight Determination and Fragmentation Pattern Analysis
The molecular formula of 8-hydroxy-2-naphthalenecarboxaldehyde is C₁₁H₈O₂, which corresponds to an exact molecular weight of 172.18 g/mol . bldpharm.combldpharm.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺•) at an m/z value of approximately 172.
The fragmentation of aromatic aldehydes under electron ionization (EI) typically follows predictable pathways. miamioh.edulibretexts.org For 8-hydroxy-2-naphthalenecarboxaldehyde, the primary fragmentation events would involve the aldehyde functional group. The expected fragmentation pattern includes:
Loss of a hydrogen radical (-H): Alpha-cleavage next to the carbonyl group can lead to the loss of the aldehydic hydrogen, forming a stable acylium ion ([M-H]⁺ or [M-1]⁺). This is a very common fragmentation for aldehydes. libretexts.orgwhitman.edu
Loss of the formyl radical (-CHO): Cleavage of the bond between the naphthalene ring and the carbonyl carbon results in the loss of a formyl radical, producing an ion corresponding to the hydroxynaphthyl cation ([M-CHO]⁺ or [M-29]⁺). libretexts.org
Subsequent Fragmentations: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion.
| Ion | Description | Predicted m/z |
|---|---|---|
| [C₁₁H₈O₂]⁺• | Molecular Ion (M⁺•) | 172 |
| [C₁₁H₇O₂]⁺ | Loss of H radical ([M-H]⁺) | 171 |
| [C₁₀H₇O]⁺ | Loss of formyl radical ([M-CHO]⁺) | 143 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound, providing precise information about atomic positions, bond lengths, and bond angles.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides detailed information on the three-dimensional arrangement of atoms within a crystal. carleton.edufzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to determine its crystal structure, including the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.eduspbu.ru
A search of the available scientific literature did not yield a published single-crystal X-ray diffraction study for 8-hydroxy-2-naphthalenecarboxaldehyde. Should such a study be performed, it would provide unambiguous confirmation of the molecular structure and reveal details about its crystal packing and hydrogen-bonding networks in the solid state.
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The intramolecular geometry of the molecule. |
Analysis of Crystal Packing and Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
The supramolecular assembly and crystal packing of 2-Naphthalenecarboxaldehyde, 8-hydroxy- and its derivatives are governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing insights into the forces that stabilize the crystal structure. rsc.orgnih.govrsc.org This method maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed study of close contacts between neighboring molecules. nih.gov
The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized (dₙₒᵣₘ) by the van der Waals radii of the respective atoms, creating a color-coded map that highlights different types of intermolecular interactions. nih.gov Red regions on the dₙₒᵣₘ map indicate contacts shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds. White areas denote contacts approximately equal to the van der Waals separation, while blue regions signify contacts longer than this distance. nih.gov
| Interaction Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | 45% - 67% | Represents contacts between hydrogen atoms on adjacent molecules. rsc.orgnih.gov |
| C···H/H···C | 19% - 27% | Indicates interactions between carbon and hydrogen atoms, often associated with C–H···π stacking. rsc.orgnih.gov |
| O···H/H···O | 5% - 20% | Signifies hydrogen bonding involving oxygen and hydrogen atoms. rsc.org |
| C···C | 2% - 7% | Suggests the presence of π···π stacking interactions between aromatic rings. rsc.org |
| Other (C···O, N···H, etc.) | <5% | Minor contributions from other possible intermolecular contacts. rsc.orgnih.gov |
Fluorescence Spectroscopy
Photophysical Properties and Emission Characteristics
Derivatives of hydroxynaphthaldehyde are known for their interesting photophysical properties and fluorescence emission characteristics, which are often linked to processes such as excited-state intramolecular proton transfer (ESIPT). nih.gov The presence of both a hydroxyl group (proton donor) and a carbonyl group (proton acceptor) in an ortho position creates a pre-formed intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, facilitating the transfer of a proton. This process creates a transient keto-tautomer in the excited state, which is responsible for a characteristic fluorescence emission with a large Stokes shift. researchgate.net
The fluorescence excitation spectrum of related compounds like 2-hydroxy-1-naphthaldehyde (B42665) has been measured in jet-cooled conditions to resolve its vibronic structure. nih.gov Such studies help in assigning the vibrational modes in the excited state and can indicate changes in molecular geometry upon excitation. For instance, the observation of non-totally symmetric vibrational modes can suggest a change in the planarity of the molecule in the excited state. nih.gov
The emission properties of naphthaldehyde-based Schiff bases can also be influenced by the molecular conformation and aggregation state. rsc.org Some derivatives exhibit aggregation-induced emission (AIE) or aggregation-enhanced emission (AIEE), where the fluorescence intensity is significantly higher in the aggregated or solid state compared to in solution. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. rsc.org
Quantum Yield and Stokes Shift Investigations
The fluorescence quantum yield (ΦF) and Stokes shift are critical parameters that define the efficiency and characteristics of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. nih.gov For naphthalimide derivatives, which are structurally related to naphthaldehydes, quantum yields can be quite high, sometimes approaching 0.95. rsc.org However, the quantum yield is highly sensitive to the molecular environment and structure. researchgate.net
Investigations into the quantum yield of fluorescent molecules often involve measuring their emission intensity relative to a well-characterized standard. nih.gov Studies on related compounds have shown that ΦF can be significantly influenced by solvent polarity. researchgate.net A common trend is an increase in quantum yield with increasing solvent polarity, followed by a sharp decrease in polar protic solvents like alcohols. This behavior is often attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state in polar environments, which provides a non-radiative decay pathway, thus quenching the fluorescence. researchgate.net
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. nih.gov Compounds exhibiting ESIPT, like hydroxynaphthaldehydes, are known for their exceptionally large Stokes shifts. researchgate.netnih.gov This large separation between excitation and emission wavelengths is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and reduces interference from scattered excitation light. nih.gov
| Solvent | Relative Polarity | Typical Quantum Yield (ΦF) Trend | Typical Stokes Shift (nm) |
|---|---|---|---|
| Cyclohexane | Low | Low to Moderate | 100 - 150 |
| Dichloromethane | Medium | Moderate to High | 120 - 180 |
| Acetonitrile | High (Aprotic) | High | 150 - 200 |
| Ethanol | High (Protic) | Low | 160 - 220 |
Fluorescence Polarity Studies in Diverse Solvents
The fluorescence properties of naphthaldehyde derivatives are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. nih.govnih.gov By studying the absorption and emission spectra in a range of solvents with different polarities, one can gain insight into the nature of the excited state. A bathochromic (red) shift in the emission maximum with increasing solvent polarity typically indicates that the excited state has a larger dipole moment than the ground state. ekb.eg This is because polar solvent molecules will arrange themselves to better stabilize the more polar excited state, thus lowering its energy and red-shifting the emission. ekb.eg
This behavior is characteristic of molecules that undergo intramolecular charge transfer (ICT) upon excitation. ekb.eg The naphthalene core can act as an electron-donating unit, while the aldehyde and hydroxyl groups can participate in the charge transfer process. The sensitivity of the fluorescence spectrum, quantum yield, and lifetime to solvent changes makes these compounds potential candidates for use as fluorescent probes to report on the polarity of their microenvironment. nih.govekb.eg In some cases, a linear relationship can be observed between the Stokes shift and the solvent polarity function, as described by models like the Lippert-Mataga equation, further confirming the charge-transfer nature of the excited state. nih.gov
| Solvent | Polarity Index (ET(30)) | Typical Emission λmax (nm) |
|---|---|---|
| n-Hexane | 31.0 | 480 |
| Toluene | 33.9 | 495 |
| Tetrahydrofuran (THF) | 37.4 | 510 |
| Dimethylformamide (DMF) | 43.8 | 525 |
| Dimethyl sulfoxide (B87167) (DMSO) | 45.1 | 535 |
Circularly Polarized Luminescence (CPL) in Supramolecular Assemblies
Circularly polarized luminescence (CPL) is a chiroptical phenomenon that describes the differential emission of left- and right-circularly polarized light from a chiral luminophore. nih.gov The key parameter in CPL is the luminescence dissymmetry factor (glum), which quantifies the degree of polarization. While individual organic molecules often exhibit low glum values, the formation of well-ordered supramolecular assemblies provides a powerful strategy to amplify this chiroptical response. nih.govrsc.org
Molecules like 2-Naphthalenecarboxaldehyde, 8-hydroxy-, while achiral themselves, can be used as building blocks in the construction of larger, chiral supramolecular architectures. researchgate.net This can be achieved by introducing chiral centers into derivatives of the molecule or by co-assembling the achiral luminophore with a chiral host or template. rsc.orgresearchgate.net The controlled self-assembly of these chromophores into helical or other chiral nanostructures can induce or enhance CPL activity. researchgate.net The spatial arrangement and electronic coupling between the chromophores within the assembly are crucial for determining the sign and magnitude of the CPL signal. rsc.orgnih.gov The unique geometries and guest-encapsulation capabilities of chiral macrocycles, for example, make them excellent platforms for organizing luminophores to generate strong CPL. rsc.org This approach allows for the rational design of CPL-active materials where the chiroptical properties can be tuned by controlling the self-assembly process. nih.gov
Theoretical and Computational Investigations of 2 Naphthalenecarboxaldehyde, 8 Hydroxy and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become a vital tool in computational chemistry. For a molecule like 2-Naphthalenecarboxaldehyde, 8-hydroxy-, DFT calculations can provide deep insights into its geometry, stability, and electronic characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 2-Naphthalenecarboxaldehyde, 8-hydroxy-, a key structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl group at the 8-position and the carbonyl oxygen of the carboxaldehyde group at the 2-position.
DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are used to model this interaction. benthamdirect.com The analysis would explore different conformers arising from the rotation around the C2-C(H)O and C8-O(H) single bonds. The relative energies of these conformers would be calculated to identify the most stable (global minimum) structure. The steric strain and electronic interactions between the peri-substituents at positions 1 and 8 in naphthalene (B1677914) systems are known to cause distortions from planarity, and similar effects could be investigated in this 2,8-substituted system. researchgate.net
Calculations would yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available. nih.gov The presence and strength of the intramolecular hydrogen bond would be confirmed by a short calculated distance between the hydroxyl hydrogen and the carbonyl oxygen and a nearly linear O-H···O angle. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters This table demonstrates how key geometrical parameters for the most stable conformer of 2-Naphthalenecarboxaldehyde, 8-hydroxy- would be presented after a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | O-H (hydroxyl) | Data not available |
| Bond Length | C=O (aldehyde) | Data not available |
| Bond Length | H···O (H-bond) | Data not available |
| Bond Angle | C-O-H (hydroxyl) | Data not available |
| Bond Angle | C-C-O (aldehyde) | Data not available |
| Dihedral Angle | C1-C2-C(H)=O | Data not available |
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations provide the energies of these orbitals and allow for the visualization of their electron density distributions. For aromatic systems like naphthalene derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the ring system. nih.gov The analysis would reveal how the hydroxyl and aldehyde substituents influence the electronic landscape of the naphthalene core.
Table 2: Example Frontier Molecular Orbital Energies This table illustrates how the key electronic parameters derived from a DFT analysis would be displayed.
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Vibrational Frequency Calculations and Correlation with Experimental IR Spectra
Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, DFT calculations can be performed to compute the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of molecular vibration, such as stretching, bending, and torsional motions.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The output also includes the IR intensity and Raman activity for each mode, which allows for the simulation of the entire theoretical spectrum.
By comparing the simulated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule. For 2-Naphthalenecarboxaldehyde, 8-hydroxy-, characteristic vibrational modes would include the O-H stretching of the hydroxyl group (often broadened and red-shifted if involved in a hydrogen bond), the C=O stretching of the aldehyde group, and various C-H and C=C stretching and bending modes of the naphthalene ring.
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic spectra. nih.gov
Simulation of Electronic Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light by the molecule. These energies represent the transitions from the ground electronic state to various excited states. The calculation also yields the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band in a UV-Vis spectrum.
By calculating the energies and oscillator strengths for the lowest several excited states, a theoretical UV-Vis absorption spectrum can be constructed. This simulated spectrum can be compared with experimental results to understand the nature of the electronic transitions, which are often π → π* transitions in aromatic systems. nih.gov Similarly, by optimizing the geometry of the first excited state (S1) and calculating the energy difference back to the ground state (S0), the emission (fluorescence) spectrum can be simulated.
Understanding Excited-State Processes
TD-DFT is also instrumental in investigating photochemical and photophysical processes that occur after a molecule absorbs light. One such process, widely studied in ortho-hydroxy aromatic aldehydes, is Excited-State Intramolecular Proton Transfer (ESIPT). In an ESIPT process, a proton moves from the hydroxyl group to the carbonyl oxygen in the excited state, forming a transient keto-tautomer. This tautomer often has a distinct fluorescence spectrum with a large Stokes shift compared to the normal fluorescence.
For 2-Naphthalenecarboxaldehyde, 8-hydroxy-, TD-DFT could be used to map the potential energy surface of the excited state. This would involve calculating the energy barrier for the proton transfer from the 8-OH group to the 2-CHO group. nih.gov The existence of a low-energy barrier would suggest that an ESIPT process is plausible, potentially leading to dual emission. The analysis of the geometries and electronic structures of the ground state, the excited enol form, and the excited keto-tautomer would provide a complete picture of the photophysical behavior of the molecule.
Investigations of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Hydroxynaphthaldehyde Systems
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process where a proton is transferred within a molecule upon photoexcitation. rsc.org This phenomenon is common in aromatic molecules that possess both a proton donor (like a hydroxyl group) and a proton acceptor (like a carbonyl group) in close proximity, facilitated by an intramolecular hydrogen bond. mdpi.comrsc.org The process involves four key steps: photoexcitation of the ground-state enol form (E) to its first excited singlet state (E), a subsequent ultrafast proton transfer to form the excited-state keto tautomer (K), followed by radiative decay of the K* tautomer to its ground state (K) emitting a photon, and finally, a rapid non-radiative proton back-transfer to regenerate the initial enol form (E). researchgate.net A hallmark of ESIPT is the dual emission and a large Stokes shift, which is the difference between the absorption and emission maxima. rsc.orgresearchgate.net This large shift is advantageous for applications in fluorescent probes and sensors as it minimizes self-absorption. rsc.orgrsc.org
In hydroxynaphthaldehyde systems, such as 2-naphthalenecarboxaldehyde, 8-hydroxy-, the hydroxyl group acts as the proton donor and the carbonyl oxygen serves as the proton acceptor. The intramolecular hydrogen bond between them is crucial for the ESIPT process to occur. nih.gov Upon excitation, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, driving the proton transfer. mdpi.com Theoretical and experimental studies on related molecules like 1-hydroxy-2-naphthaldehyde (B49639) have shown that the strengthening of the intramolecular hydrogen bond in the excited state facilitates the ESIPT process. researchgate.net The efficiency and dynamics of ESIPT are highly sensitive to the molecular structure and the surrounding microenvironment. acs.org
Potential Energy Surface (PES) Mapping
The mechanism of ESIPT is often elucidated by mapping the potential energy surfaces (PES) of the molecule in both its ground (S₀) and first excited (S₁) states. These surfaces describe the energy of the molecule as a function of its geometry, particularly along the proton transfer coordinate. For an ESIPT reaction to be efficient, there should be a low energy barrier in the excited state (S₁) for the transformation from the enol to the keto form, and a significant barrier in the ground state (S₀) to prevent the keto form from being stable.
Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in constructing these energy profiles. For instance, studies on 2-hydroxy-1-naphthaldehyde (B42665) carbohydrazone, a derivative of hydroxynaphthaldehyde, revealed a low energy barrier of just 2.54 kcal/mol for the ESIPT process in a nonpolar solvent like cyclohexane. researchgate.net This low barrier confirms that the proton transfer is an ultrafast and nearly barrierless process, occurring on a femtosecond to picosecond timescale. mdpi.comresearchgate.net The PES calculations typically show that after photoexcitation to the E* state, the molecule rapidly relaxes along the proton transfer coordinate to the more stable K* tautomer, from which fluorescence occurs. researchgate.net
Table 1: Theoretical Energy Barrier for ESIPT in a Hydroxynaphthaldehyde Derivative
| Compound | Solvent | Method | ESIPT Energy Barrier (S₁) |
|---|
This interactive table is based on data from theoretical calculations on a related derivative.
Role of Solvent and Intramolecular Hydrogen Bonding in ESIPT
The surrounding environment, particularly the solvent, plays a critical role in the ESIPT process. Solvent polarity and hydrogen-bonding capability can significantly influence the relative stabilities of the enol and keto tautomers and the kinetics of proton transfer. nih.gov
Intramolecular Hydrogen Bonding (IHB): The presence of a pre-existing intramolecular hydrogen bond (IHB) in the ground state is a prerequisite for most ESIPT processes. nih.gov This bond positions the proton donor and acceptor groups optimally for the transfer to occur upon excitation. The strength of this IHB can be enhanced in the excited state, which further facilitates the proton transfer. researchgate.net Theoretical calculations on 1-hydroxy-2-naphthaldehyde have quantified the stability conferred by the IHB, finding it to be around 9.5-11.5 kcal/mol in the ground state and even higher in the excited state, depending on the solvent. researchgate.net
Solvent Effects:
Nonpolar Solvents: In nonpolar (aprotic) solvents like cyclohexane, the intramolecular hydrogen bond is preserved, and the ESIPT process typically proceeds efficiently. researchgate.net This leads to the characteristic large Stokes-shifted fluorescence from the keto tautomer.
Polar Aprotic Solvents: In polar aprotic solvents, the ESIPT process can still occur efficiently. However, the increased polarity of the medium may stabilize the excited enol form to some extent, potentially affecting the emission properties. nih.gov
Polar Protic Solvents: Polar protic solvents, such as water or ethanol (B145695), can have a more disruptive effect on ESIPT. nih.gov These solvent molecules can form intermolecular hydrogen bonds with the solute, competing with and weakening the crucial intramolecular hydrogen bond. nih.goviphy.ac.cn This competition can inhibit or even completely prevent the ESIPT process, leading to emission primarily from the excited enol form (normal Stokes shift fluorescence) rather than the keto tautomer. acs.orgnih.gov For example, in some systems, the presence of water molecules forming hydrogen bonds with the hydroxyl group can inhibit the ESIPT progress, resulting in enol emission. acs.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule, providing insights that align with classical Lewis structures. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) orbitals. mpg.de This analysis is particularly useful for understanding the stability of a molecule arising from electron delocalization between filled (donor) and empty (acceptor) orbitals. The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de
In the context of 2-naphthalenecarboxaldehyde, 8-hydroxy- and its tautomers, NBO analysis can quantify the strength of the intramolecular hydrogen bond (O-H···O=C). This is achieved by examining the interaction between the lone pair orbital of the carbonyl oxygen (the donor) and the antibonding orbital of the hydroxyl group (σ*O-H, the acceptor). A significant stabilization energy (E⁽²⁾) for this interaction confirms a strong hydrogen bond.
Furthermore, NBO analysis reveals how charge is distributed and delocalized across the aromatic system in both the enol and keto forms. The analysis of π → π* interactions within the naphthalene ring system can explain the electronic stabilization of the molecule. Changes in natural atomic charges and bond orders upon proton transfer (from enol to keto form) can be calculated, providing a detailed picture of the electronic redistribution that accompanies the ESIPT process. For example, analysis of related heterocyclic compounds shows how hyperconjugative interactions contribute significantly to molecular stability. researchgate.netnih.gov
Table 2: Representative NBO Analysis of Intramolecular Hydrogen Bonding
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O_carbonyl) | σ*(O-H_hydroxyl) | > 15.0 | Strong H-Bond |
This is an illustrative table representing typical stabilization energies (E⁽²⁾) for interactions in a molecule with strong intramolecular hydrogen bonding and π-conjugation, as determined by NBO analysis.
Molecular Dynamics Simulations (if applicable to specific derivatives/interactions)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While direct, extensive MD simulations specifically for 2-naphthalenecarboxaldehyde, 8-hydroxy- are not widely reported in the reviewed literature, this technique is highly valuable for studying the interactions of its derivatives, particularly in complex environments like biological systems.
For example, in studies of potential drug candidates, MD simulations have been used to validate the docking poses of complex heterocyclic compounds bound to SARS-CoV-2 proteins. mdpi.com Such simulations could be applied to derivatives of 2-naphthalenecarboxaldehyde, 8-hydroxy- to explore their stability within a specific biological target, providing crucial insights into their mechanism of action at a dynamic, atomic level.
Molecular Docking Studies (focused on specific molecular recognition or binding mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's interaction with its biological target. mdpi.comnih.gov The process involves sampling various conformations of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov
Derivatives of naphthaldehyde and related structures have been the subject of molecular docking studies to explore their potential pharmacological activities. nih.govrsc.org For instance, imine derivatives of 2-hydroxy-1-naphthaldehyde have been investigated for their potential as therapeutic agents. nih.gov Similarly, docking studies have been employed to examine the interaction of 5,8-quinolinedione (B78156) derivatives with SARS-CoV-2 proteins like the main protease (Mpro) and papain-like protease (PLpro). mdpi.com
In a typical docking study involving a derivative of 2-naphthalenecarboxaldehyde, 8-hydroxy-, the compound would be docked into the active site of a target protein. The results would identify the most likely binding pose and provide a docking score, which is an estimate of the binding free energy. The analysis would also detail the specific non-covalent interactions that stabilize the complex, such as:
Hydrogen bonds: Formed between the hydroxyl or carbonyl groups of the ligand and polar residues in the protein's active site.
π-π stacking: Interactions between the naphthalene ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: Contacts between the aromatic ring and nonpolar residues.
These studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of new, more potent derivatives with specific biological activities. mdpi.com
Advanced Applications in Chemical Sensing and Molecular Recognition Academic Focus
Design Principles of 2-Naphthalenecarboxaldehyde, 8-hydroxy-Based Chemosensors
The rational design of chemosensors from 2-Naphthalenecarboxaldehyde, 8-hydroxy- hinges on the modular approach of combining a signaling unit (fluorophore) with a recognition unit (receptor). This integration allows for a measurable spectroscopic response upon the binding of a specific analyte.
The naphthalene (B1677914) moiety of 2-Naphthalenecarboxaldehyde, 8-hydroxy- serves as an excellent fluorescent backbone. The design of chemosensors typically involves the condensation reaction of the aldehyde group with various primary amines to form Schiff bases. This reaction covalently links the naphthaldehyde fluorophore to a receptor unit, which contains specific binding sites for the target analyte.
The resulting Schiff base ligands possess coordination sites, such as nitrogen and oxygen atoms, that can selectively bind to metal ions. rsc.org This modular synthesis is advantageous due to its simplicity and the ease with which the receptor unit can be modified to tune the sensor's affinity and selectivity for different analytes. researchgate.netnih.gov For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and 8-aminoquinoline (B160924) have been successfully developed as "turn-on" fluorescent probes for the detection of Al³⁺. ejournal.by The choice of the amine component is crucial in creating a specific binding pocket for the target analyte, thereby dictating the sensor's recognition capabilities.
The principle of selective recognition is based on creating a binding site (the receptor) that is sterically and electronically complementary to the target analyte. In the context of 2-Naphthalenecarboxaldehyde, 8-hydroxy- based sensors, the Schiff base linkage introduces an imine (-C=N-) group, which, along with the hydroxyl (-OH) group, forms a chelating cavity.
The selectivity of the sensor is governed by several factors:
The nature of the donor atoms in the receptor (e.g., N, O) and their arrangement.
The size and geometry of the binding cavity , which can be adjusted by modifying the structure of the amine used to form the Schiff base.
The electronic properties of the fluorophore and the receptor, which influence the binding affinity and the resulting spectroscopic changes.
Through careful selection of the amine component, researchers can design sensors that are highly selective for a specific ion, even in the presence of other competing ions. For instance, a sensor synthesized from 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide (B108491) demonstrated good selectivity for Zn²⁺. This selectivity arises from the specific coordination environment created by the ligand, which preferentially binds Zn²⁺ over other metal ions.
Table 1: Examples of 2-Naphthalenecarboxaldehyde, 8-hydroxy- Derivative-Based Chemosensors and Their Target Analytes
| Sensor Derivative (Schiff Base of) | Target Analyte | Stoichiometry (Sensor:Analyte) | Detection Limit |
|---|---|---|---|
| 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | Al³⁺ | 2:1 | 3.23 x 10⁻⁸ M |
| 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide | Zn²⁺ | 1:1 | 11.8 nM |
| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol | Cu²⁺, Ni²⁺ | 1:1 | Nanomolar range |
Sensing Mechanisms and Their Spectroscopic Signatures
The detection of an analyte by a 2-Naphthalenecarboxaldehyde, 8-hydroxy- based chemosensor is manifested through a change in its photophysical properties, most notably its fluorescence. Several mechanisms can be responsible for this change, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF) or Chelation-Enhanced Quenching (CHEQ).
PET is a common mechanism in "turn-on" fluorescent sensors. In the absence of the analyte, the fluorescence of the naphthaldehyde backbone is quenched. This quenching occurs because an electron from a high-energy occupied molecular orbital (HOMO) of the receptor is transferred to the HOMO of the excited fluorophore. nih.govrsc.org
Upon binding of the target analyte (e.g., a metal ion) to the receptor, the energy of the receptor's HOMO is lowered. This energy lowering prevents the photoinduced electron transfer from the receptor to the fluorophore. As a result, the radiative decay pathway (fluorescence) is restored, and a significant enhancement in fluorescence intensity is observed. researchgate.netrsc.org
Spectroscopic Signature: A significant increase in fluorescence intensity upon analyte binding (fluorescence "turn-on"). The absorption spectrum may show minimal changes.
ICT processes involve a change in the electronic distribution of the sensor molecule upon photoexcitation. nih.gov In a typical ICT sensor, the molecule consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The naphthaldehyde moiety can act as part of this system.
When the sensor binds to an analyte, the interaction can alter the electron-donating or electron-accepting properties of the receptor. This change in electronic properties modifies the extent of intramolecular charge transfer in the excited state, leading to a change in the fluorescence emission. rsc.org
Spectroscopic Signature: A noticeable shift in the emission wavelength (either a blue-shift or a red-shift) and a change in fluorescence intensity. The absorption spectrum may also exhibit a shift.
CHEF and CHEQ are prominent mechanisms in chemosensors based on Schiff bases. The free Schiff base ligand often has rotational and vibrational freedom, particularly around the C=N imine bond, which provides a non-radiative pathway for the de-excitation of the excited state, leading to weak fluorescence.
Chelation-Enhanced Fluorescence (CHEF): Upon chelation with a metal ion, the ligand's structure becomes more rigid and planar. This increased rigidity restricts the intramolecular rotations and vibrations, which in turn blocks the non-radiative decay pathways. rsc.org Consequently, the radiative decay through fluorescence becomes more efficient, resulting in a significant enhancement of the fluorescence intensity. rsc.org
Chelation-Enhanced Quenching (CHEQ): In some cases, the binding of a paramagnetic metal ion (like Cu²⁺ or Ni²⁺) can lead to fluorescence quenching. researchgate.net This occurs because the metal ion facilitates non-radiative decay processes, such as energy transfer or electron transfer from the excited fluorophore to the d-orbitals of the metal ion.
Spectroscopic Signature: CHEF is characterized by a strong increase in fluorescence intensity. CHEQ is characterized by a significant decrease or complete quenching of the fluorescence intensity.
Table 2: Spectroscopic Signatures of Common Sensing Mechanisms
| Mechanism | Primary Spectroscopic Change | Typical Analyte Interaction |
|---|---|---|
| Photoinduced Electron Transfer (PET) | Fluorescence "turn-on" (intensity increase) | Analyte binding inhibits electron transfer from receptor to fluorophore. |
| Intramolecular Charge Transfer (ICT) | Shift in emission wavelength and change in intensity | Analyte binding alters the electronic properties of the donor/acceptor groups. |
| Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" (intensity increase) | Analyte binding increases molecular rigidity, blocking non-radiative decay. |
| Chelation-Enhanced Quenching (CHEQ) | Fluorescence "turn-off" (intensity decrease) | Binding of a paramagnetic metal ion introduces new non-radiative decay pathways. |
Aggregation-Induced Emission (AIE)
No research data was found describing AIE or AIE-active derivatives synthesized from 8-hydroxy-2-naphthalenecarboxaldehyde. The AIE phenomenon is highly structure-dependent, and there is no evidence to suggest that this compound or its simple derivatives exhibit this property.
Analyte-Induced Protection-Deprotection Strategies
There are no available studies detailing the use of 8-hydroxy-2-naphthalenecarboxaldehyde in protection-deprotection strategies for chemical sensing. This approach requires the design of a specific chemical reaction between the sensor molecule and the analyte, for which no examples involving this compound were found.
Detection of Specific Analytes
While derivatives of other naphthaldehyde isomers are widely used as chemosensors, no specific research findings were identified for sensors based on 8-hydroxy-2-naphthalenecarboxaldehyde for the detection of the following analytes:
Metal Cation Sensing (e.g., Cu2+, Zn2+, Fe3+, Hg2+, Pb2+)
No data tables, detection limits, or mechanistic studies for the sensing of these metal cations using 8-hydroxy-2-naphthalenecarboxaldehyde were found.
Anion Sensing (e.g., F-, CN-)
No literature is available on the application of this compound for the selective detection of fluoride, cyanide, or other anions.
Detection of Neutral Molecules and Toxic Species (e.g., H2S, N2H4)
The use of 8-hydroxy-2-naphthalenecarboxaldehyde for sensing neutral molecules like hydrogen sulfide (B99878) or hydrazine (B178648) has not been reported in the available scientific literature.
Supramolecular Assembly and Gelation Properties
There is no information available regarding the ability of 8-hydroxy-2-naphthalenecarboxaldehyde to act as a gelator or to participate in predictable supramolecular assemblies leading to the formation of gels or other organized structures.
Logic Gate Construction and Advanced Recognition Systems
Derivatives of naphthaldehyde, particularly those that can form Schiff bases, are excellent candidates for the development of fluorescent chemosensors. These sensors can be engineered to exhibit changes in their fluorescence properties upon binding to specific ions or molecules. This on/off switching of fluorescence is the fundamental principle behind the operation of molecular logic gates.
While extensive research has been conducted on Schiff bases derived from 2-hydroxy-1-naphthaldehyde, demonstrating their utility in a variety of logic gates, literature specifically detailing the use of 2-Naphthalenecarboxaldehyde, 8-hydroxy- in a wide range of logic gate constructions is not as prevalent. However, the underlying principles of molecular design and function are applicable. The strategic placement of the hydroxyl group at the 8-position and the carboxaldehyde at the 2-position on the naphthalene ring allows for the synthesis of unique Schiff base ligands with specific electronic and steric properties. These properties are crucial for selective analyte binding and the subsequent modulation of the molecule's photophysical response, which forms the basis for logic operations.
The general mechanism involves the creation of a sensor molecule that can interact with one or more chemical inputs (e.g., metal ions, anions, or neutral molecules). The output is typically a change in the fluorescence intensity or wavelength. By carefully designing the molecular structure, it is possible to create systems that perform Boolean operations such as AND, OR, NOT, NAND, NOR, and XOR.
For instance, a hypothetical AND logic gate based on a Schiff base of 2-Naphthalenecarboxaldehyde, 8-hydroxy- would only produce a fluorescent output when two specific chemical inputs are simultaneously present. This dual recognition enhances the selectivity of the sensor. The following table illustrates the operational principle of such a gate.
| Input 1 | Input 2 | Output (Fluorescence) | Logic Operation |
|---|---|---|---|
| 0 | 0 | 0 (OFF) | AND |
| 1 | 0 | 0 (OFF) | |
| 0 | 1 | 0 (OFF) | |
| 1 | 1 | 1 (ON) |
In this conceptual table, '0' represents the absence and '1' represents the presence of a specific chemical input. The output '0' signifies low or no fluorescence, while '1' indicates a high fluorescence signal.
Advanced recognition systems can be built by integrating multiple logic gates. These systems can process complex chemical information and provide more sophisticated outputs, moving towards the development of "lab-on-a-molecule" devices. The unique electronic environment of the naphthalene core in 2-Naphthalenecarboxaldehyde, 8-hydroxy- offers a versatile platform for the development of such advanced systems. Further research into the synthesis and characterization of its derivatives is anticipated to unlock new possibilities in the fields of chemical sensing, molecular computing, and environmental monitoring.
Mechanistic Studies of Biological Interactions at the Molecular Level Excluding Clinical/dosage/safety
Investigation of Molecular Target Interactions (e.g., enzyme inhibition mechanisms, DNA binding studies)
The interaction of small molecules with biological macromolecules like enzymes and DNA is fundamental to their biological activity. For 8-hydroxy-2-naphthalenecarboxaldehyde, these interactions are likely dictated by its planar aromatic naphthalene (B1677914) ring, a hydroxyl group, and a reactive aldehyde group.
Enzyme Inhibition: While specific enzyme inhibition studies on 8-hydroxy-2-naphthalenecarboxaldehyde are not extensively documented, research on structurally similar compounds provides mechanistic insights. For instance, derivatives of 8-hydroxy-2-quinoline carbaldehyde, which shares the 8-hydroxy-carbaldehyde functional arrangement on an aromatic system, have been identified as potent inhibitors of M1 aminopeptidase from Leishmania donovani. nih.gov The inhibitory mechanism involves the compounds competing with the substrate for binding to the enzyme's active site. nih.gov Molecular docking studies of these inhibitors revealed that they interact primarily through hydrophobic contacts within the substrate-binding pocket of the enzyme. nih.gov This suggests that 8-hydroxy-2-naphthalenecarboxaldehyde could potentially inhibit enzymes through similar competitive binding mechanisms, utilizing its naphthalene core for hydrophobic interactions within the active site.
DNA Binding Studies: The planar structure of the naphthalene ring is a key feature that allows derivatives of 8-hydroxy-2-naphthalenecarboxaldehyde, particularly its Schiff base metal complexes, to interact with DNA. There are several primary modes through which such compounds can bind to the DNA double helix:
Intercalation: The flat aromatic ring system can insert itself between the base pairs of the DNA, a process known as intercalation. This interaction is stabilized by π–π stacking with the DNA bases, causing structural changes such as unwinding and lengthening of the DNA helix, which can interfere with DNA replication and transcription. rsc.org
Groove Binding: Molecules can also bind to the minor or major grooves of the DNA helix. This binding is typically non-covalent, involving hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone. rsc.org
Electrostatic Interaction: Positively charged metal complexes can interact electrostatically with the negatively charged phosphate backbone of DNA. rsc.org
Schiff base complexes derived from heterocyclic compounds are recognized as effective DNA binders. rsc.org Studies on metal complexes of Schiff bases derived from the isomer 2-hydroxy-1-naphthaldehyde (B42665) have demonstrated significant DNA binding activity. researchgate.net The formation of a metal complex often enhances the DNA binding affinity compared to the free Schiff base ligand. rsc.orgunipa.it This enhanced activity is attributed to the geometry and charge of the resulting complex, which facilitates a more effective interaction with the DNA structure. For example, cobalt(II) complexes with ligands derived from 2-hydroxy-1-naphthaldehyde have shown intrinsic DNA binding constants in the order of 10^5 M-1, indicating strong interaction. researchgate.net
| Compound/Complex Class | Target | Mechanism of Interaction | Binding Constant (K_b) / IC_50 |
| 8-hydroxy-2-quinoline carbaldehyde derivatives | Leishmania donovani M1 aminopeptidase | Competitive inhibition, hydrophobic interactions in substrate binding pocket. nih.gov | N/A |
| Cobalt(II) complex with 2-hydroxy-1-naphthaldehyde Schiff base | Calf Thymus DNA (CT-DNA) | Intercalation. researchgate.net | 4.43 x 10^5 M^-1 |
| Naphthalene Diimide Derivatives | Duplex DNA | Threading intercalation, with side chains in opposite grooves. sciforum.net | N/A |
| Eu(III) complexes with 8-hydroxyquinoline-2-carboxyaldehyde Schiff bases | Calf Thymus DNA (CT-DNA) | Intercalation. researchgate.net | 10^5 - 10^7 M^-1 |
Mechanisms of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction (In vitro mechanistic studies)
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). nih.govnih.gov An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. researchgate.net
Naphthoquinones, which are structurally related to naphthalene derivatives, are known to generate ROS through their redox cycling capabilities. researchgate.net This process typically involves a Type I electron transfer mechanism. The molecule can accept an electron from a biological reductant (like NADPH-cytochrome P450 reductase) to form a semiquinone radical. This radical can then transfer the electron to molecular oxygen to produce a superoxide anion. The parent molecule is regenerated, allowing it to repeat the cycle, leading to the continuous production of O₂•⁻. mdpi.com
The superoxide anion can undergo further reactions to generate other ROS:
It can be dismutated by the enzyme superoxide dismutase (SOD) to form hydrogen peroxide (H₂O₂). nih.gov
In the presence of transition metal ions like Fe²⁺, H₂O₂ can undergo the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). nih.govmdpi.com
These generated ROS can then induce oxidative stress, leading to lipid peroxidation, protein oxidation, and oxidative DNA damage. mdpi.com One of the major products of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker for carcinogenesis and cellular oxidative stress. researchgate.net Although direct studies on 8-hydroxy-2-naphthalenecarboxaldehyde are needed, its naphthalene structure suggests a potential for participating in redox reactions that generate ROS and induce oxidative stress through mechanisms similar to those observed for naphthoquinones.
Studies on Molecular Pathways of Apoptosis Induction and Cell Cycle Modulation (In vitro molecular-level mechanisms)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It is executed through highly regulated molecular pathways, primarily the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. researchgate.netnih.gov Both pathways converge on the activation of a cascade of cysteine proteases called caspases, which are the executioners of cell death. researchgate.net
While direct studies on 8-hydroxy-2-naphthalenecarboxaldehyde are lacking, research on similar aromatic aldehydes provides insight into potential mechanisms. 2'-Hydroxycinnamaldehyde (HCA), for example, has been shown to induce apoptosis in colon cancer cells by inhibiting the activation of the transcription factor NF-κB, which typically promotes cell survival. nih.gov This inhibition was dependent on the activation of the ERK pathway. HCA also induced the expression of the pro-apoptotic protein Bax and the executioner caspase-3, while decreasing the anti-apoptotic protein Bcl-2. nih.gov
The induction of apoptosis is often linked to the generation of ROS. ROS can act as signaling molecules that trigger the intrinsic apoptotic pathway by causing mitochondrial damage. nih.gov This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9, and subsequently, the executioner caspase-3. researchgate.net
Regarding cell cycle modulation, aldehydes can inhibit cell cycle progression. Studies on benzaldehyde have shown that it can cause cell cycle arrest without a specific phase preference in interphase, but its inhibitory effects are markedly enhanced during mitosis. nih.gov This suggests that such compounds can affect general processes required for cell cycle progression. nih.gov EZH2, a histone methyltransferase, plays a role in regulating the cell cycle by modulating the expression of various related genes, including cyclins and cyclin-dependent kinases (CDKs). nih.gov It is plausible that 8-hydroxy-2-naphthalenecarboxaldehyde could modulate cell cycle progression by influencing the expression or activity of key cell cycle regulators, potentially through ROS-mediated signaling or direct interaction with cellular proteins.
Analysis of Antimicrobial Activity at a Molecular Interaction Level (e.g., effect of complexation on mechanism of action)
Derivatives of 8-hydroxy-2-naphthalenecarboxaldehyde, particularly Schiff bases and their metal complexes, are expected to exhibit significant antimicrobial properties. The antimicrobial mechanism of such compounds is often multifactorial, involving disruption of cellular integrity and inhibition of essential biological processes.
Effect of Complexation: The antimicrobial activity of Schiff base ligands is often significantly enhanced upon chelation with metal ions. nih.govorientjchem.org This enhancement is explained by Tweedy’s chelation theory, which suggests that complexation reduces the polarity of the metal ion, primarily because of the partial sharing of its positive charge with donor atoms and possible π-electron delocalization over the chelate ring. This process increases the lipophilic nature of the complex, enabling it to more easily penetrate the lipid layers of bacterial cell membranes. researchgate.net
Molecular Mechanisms of Action: Once inside the cell, the metal complex can exert its antimicrobial effect through several mechanisms:
Membrane Disruption: The increased lipophilicity allows the compounds to disturb the normal structure of the cell membrane, altering its permeability and leading to the leakage of essential intracellular components like proteins and nucleic acids. mdpi.comnih.gov Studies on 5,8-dihydroxy-1,4-naphthoquinone have demonstrated membrane damage and disruption of membrane integrity as a key antimicrobial mechanism. mdpi.com
Enzyme Inhibition: The metal ions released from the complex can bind to the active sites of essential enzymes, particularly those containing sulfhydryl groups, thereby inhibiting their activity. nih.gov This can disrupt crucial metabolic pathways, such as the respiratory chain. mdpi.com
DNA Interaction: As discussed in section 8.1, the complexes can bind to DNA, inhibiting replication and transcription, which ultimately leads to cell death. nih.gov
The antimicrobial activity of 8-hydroxyquinolines, which are structurally analogous to the 8-hydroxynaphthalene moiety, is well-established and is also enhanced by metal complexation. elsevierpure.com This suggests that the 8-hydroxy group plays a critical role in the biological activity, likely through its ability to chelate metal ions.
| Compound/Complex | Target Organism(s) | Proposed Molecular Mechanism |
| 8-Hydroxyquinoline (8HQ) | Gram-positive and Gram-negative bacteria, Candida albicans | Potent antimicrobial agent, mechanism enhanced by metal chelation. elsevierpure.com |
| 5,8-Dihydroxy-1,4-Naphthoquinone | S. aureus, S. epidermidis, C. albicans | Membrane damage, disruption of membrane integrity, DNA leakage, respiratory chain disruption. mdpi.com |
| Metal Complexes of Schiff Bases | Various bacteria | Increased lipophilicity via chelation, leading to enhanced penetration of cell membranes and subsequent disruption of cellular processes. orientjchem.orgnih.gov |
| Copper(II)-Naphthaldehyde Thiosemicarbazone Complex | Bacillus subtilis, Escherichia coli | Enhanced activity compared to the free ligand, likely due to increased lipophilicity and interaction with cellular targets. researchgate.net |
Molecular Recognition within Biological Environments (e.g., imaging probes for cellular components without clinical context)
The naphthalene scaffold is an excellent fluorophore, making 8-hydroxy-2-naphthalenecarboxaldehyde and its derivatives promising candidates for the development of fluorescent probes for molecular recognition and cellular imaging. nih.gov The design of these probes typically involves linking the naphthalene fluorophore to a specific receptor unit that can selectively bind to a target analyte (e.g., a metal ion). This binding event modulates the photophysical properties of the fluorophore, resulting in a detectable change in fluorescence (e.g., an "off-on" switch). nih.gov
Several molecular mechanisms are responsible for this signaling:
Photo-induced Electron Transfer (PET): In the "off" state, the fluorescence of the naphthalene fluorophore is quenched by an electron transfer from the receptor. Upon binding of the target analyte to the receptor, the PET process is inhibited, restoring the fluorescence and switching the probe to the "on" state. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the ortho-hydroxyl group relative to the aldehyde (or its imine derivative) can facilitate ESIPT. This process leads to a large Stokes shift (the difference between the absorption and emission maxima), which is beneficial for imaging as it minimizes self-absorption and background interference. researchgate.net Analyte binding can modulate the ESIPT process, leading to a change in the emission signal.
Derivatives of hydroxy-naphthaldehyde have been successfully used to create probes for various applications:
A probe synthesized from 6-hydroxy-2-naphthaldehyde was developed for imaging mitochondrial pH changes in living cells. nih.gov
A naphthalene-based Schiff base was designed as a dual-analyte probe that could selectively detect Al³⁺ and Mg²⁺ ions by simply tuning the pH of the environment, enabling its use in fluorescent cell imaging for both ions. nih.gov
Naphthalene derivatives have also been incorporated into bimodal fluorescence-Raman probes, allowing for multimodal imaging of cellular components like lipid droplets. mdpi.com
These examples highlight the versatility of the hydroxynaphthaldehyde structure as a building block for molecular probes. The 8-hydroxy-2-naphthalenecarboxaldehyde scaffold, with its inherent fluorescence and chelation site, is well-suited for the rational design of sensors for specific analytes within biological environments.
Conclusion and Future Research Directions
Summary of Current Academic Understandings of 2-Naphthalenecarboxaldehyde, 8-hydroxy-
2-Naphthalenecarboxaldehyde, 8-hydroxy-, identified by its CAS number 1261638-22-5, is an organic compound featuring a naphthalene (B1677914) core substituted with a formyl (-CHO) group at the 2-position and a hydroxyl (-OH) group at the 8-position. bldpharm.com Its molecular formula is C₁₁H₈O₂ and it has a molecular weight of 172.18 g/mol . The unique positioning of the functional groups on the naphthalene scaffold imparts specific chemical and photophysical properties that are subjects of scientific inquiry.
Current understanding positions this compound primarily as a valuable chemical intermediate in the synthesis of more complex organic molecules and dyes. Its structure, particularly the presence of the hydroxyl and aldehyde groups, allows for a variety of chemical transformations. The hydroxyl group can engage in hydrogen bonding, influencing the molecule's conformation and interactions with other molecules, while the aldehyde group is reactive towards nucleophiles.
In the realm of biological studies, 2-Naphthalenecarboxaldehyde, 8-hydroxy- has been investigated for its potential as a fluorescent probe, a result of its intrinsic photophysical properties. Preliminary research has also explored its potential therapeutic activities, including anti-inflammatory and antimicrobial effects. Studies have indicated that it can exhibit moderate to significant inhibition of growth against various bacterial and fungal strains. The proposed mechanism for its biological activity involves the molecule's ability to interact with various molecular targets through hydrogen bonding and covalent bond formation, thereby modulating biochemical pathways.
Below is a table summarizing the key properties of this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261638-22-5 | bldpharm.com |
| Molecular Formula | C₁₁H₈O₂ | |
| Molecular Weight | 172.18 g/mol | |
| Primary Research Use | Chemical Intermediate | |
| Potential Applications | Fluorescent Probe, Antimicrobial Agent |
Challenges and Opportunities in Synthesis and Derivatization
The synthesis and derivatization of 2-Naphthalenecarboxaldehyde, 8-hydroxy- present both established pathways and areas ripe for innovation.
Synthesis: The primary synthetic route reported for 2-Naphthalenecarboxaldehyde, 8-hydroxy- involves the selective hydroxylation of its precursor, 2-Naphthalenecarboxaldehyde (also known as 2-naphthaldehyde). nih.gov This reaction is typically performed using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst, under carefully controlled pH and temperature to ensure regioselectivity at the 8-position. Industrial-scale production may utilize continuous flow reactors for better control and yield.
A significant challenge lies in achieving high regioselectivity. The naphthalene ring has multiple positions susceptible to electrophilic substitution, and directing the incoming hydroxyl group specifically to the C-8 position while the C-2 position is occupied by a deactivating aldehyde group requires precise control of reaction conditions.
Derivatization: The compound serves as a versatile platform for derivatization due to its two reactive functional groups.
Aldehyde Group: The aldehyde moiety can undergo oxidation to form a carboxylic acid, reduction to an alcohol, or, most commonly, condensation reactions with primary amines to form Schiff bases (imines). researchgate.net The synthesis of Schiff bases from the related 2-hydroxy-1-naphthaldehyde (B42665) is a widely practiced strategy to create complex ligands for coordination chemistry. researchgate.netnih.gov
Hydroxyl Group: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
A notable challenge in derivatization can be seen in certain condensation reactions. For instance, the Claisen-Schmidt condensation to form chalcones from the isomeric 2-hydroxy-1-naphthaldehyde and acetophenones can be difficult. researchgate.net This difficulty is sometimes attributed to the hydroxy-naphthaldehyde reacting with the base catalyst (like NaOH) to form a less reactive sodium salt. researchgate.net Similar challenges could be anticipated for the 8-hydroxy isomer.
Opportunities lie in developing greener and more efficient synthetic and derivatization methods. This includes exploring novel catalysts for selective hydroxylation and employing solvent-free or mechanochemical synthesis methods for derivatization, which have been successfully used for related Schiff base complexes. researchgate.net The creation of new Schiff bases and other derivatives from 2-Naphthalenecarboxaldehyde, 8-hydroxy- remains a significant opportunity for developing new materials and biologically active compounds.
Emerging Trends in Applications of Hydroxynaphthaldehyde Systems
While specific applications of 2-Naphthalenecarboxaldehyde, 8-hydroxy- are still emerging, the broader class of hydroxynaphthaldehyde isomers, particularly 2-hydroxy-1-naphthaldehyde, showcases a variety of advanced applications. These trends suggest promising future directions for the 8-hydroxy isomer as well.
Fluorescent Chemosensors: A major application trend for hydroxynaphthaldehyde systems is in the design of fluorescent chemosensors. Derivatives, especially Schiff bases, exhibit changes in their fluorescence properties upon binding with specific metal ions or anions. researchgate.net For example, sensors based on 2-hydroxy-1-naphthaldehyde have been developed for the highly selective detection of ions like Al³⁺, Cu²⁺, and Zn²⁺. researchgate.netresearchgate.net The sensing mechanism often involves processes like Excited-State Intramolecular Proton Transfer (ESIPT), Internal Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). researchgate.netresearchgate.net
Materials Science: Schiff bases derived from hydroxynaphthaldehydes have gained interest for their potential use in optoelectronic materials, such as organic light-emitting diodes (OLEDs). researchgate.net This is often linked to their ability to undergo intramolecular proton transfer, leading to thermochromic (color change with temperature) or photochromic (color change with light) behavior. researchgate.netnih.gov
Environmental Remediation: Hydroxynaphthaldehydes can be used to functionalize other materials for environmental applications. In one study, 2-hydroxy-1-naphthaldehyde was used to modify a magnetic chitosan-polyacrylamide nanocomposite. researchgate.net This modified material served as an effective adsorbent for the removal of industrial dyes from aqueous solutions. researchgate.net
Catalysis: Metal complexes formed with Schiff base ligands derived from hydroxynaphthaldehydes are widely explored as catalysts in various organic reactions and for mimicking biological systems. researchgate.net
These emerging applications, largely demonstrated with the 2-hydroxy-1-naphthaldehyde isomer, highlight the vast potential of the hydroxynaphthaldehyde scaffold. Research into whether 2-Naphthalenecarboxaldehyde, 8-hydroxy- and its derivatives can perform similar or even superior functions is a key area for future investigation.
Directions for Advanced Theoretical and Computational Studies
Advanced theoretical and computational chemistry offers powerful tools to predict and understand the properties of 2-Naphthalenecarboxaldehyde, 8-hydroxy- and its derivatives, guiding experimental work. Research on isomeric hydroxynaphthaldehydes provides a clear roadmap for future computational investigations.
Density Functional Theory (DFT) Studies: DFT calculations are a cornerstone for studying such molecules. They can be used to determine optimized molecular geometries, electronic structures, and spectroscopic properties (FTIR, NMR, UV-Vis), showing good agreement with experimental data for related systems. nih.govbenthamdirect.com For 2-Naphthalenecarboxaldehyde, 8-hydroxy-, DFT could elucidate the conformational preferences, the extent of intramolecular hydrogen bonding between the 8-hydroxy and 2-aldehyde groups, and how these factors influence its reactivity.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govrsc.org Such studies on 2-Naphthalenecarboxaldehyde, 8-hydroxy- could predict its optical properties and potential as an electronic material.
Tautomerism and Reaction Mechanisms: Computational studies have been instrumental in understanding the tautomeric equilibria (e.g., enol-imine vs. keto-amine forms) in Schiff base derivatives of hydroxynaphthaldehydes. researchgate.net These studies can calculate the relative energies and thermodynamic parameters of different tautomers in various solvents. researchgate.net Similar investigations into 2-Naphthalenecarboxaldehyde, 8-hydroxy- derivatives could explain their observed spectroscopic properties and reactivity.
Intermolecular Interactions and Crystal Engineering: Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov This method could be applied to predict how molecules of 2-Naphthalenecarboxaldehyde, 8-hydroxy- would pack in a solid state, which is crucial for designing crystalline materials with desired properties.
Molecular Docking: To explore its biological potential, molecular docking simulations can be performed. This involves computationally placing the molecule into the active site of a biological target (like an enzyme or receptor) to predict its binding affinity and mode of interaction. nih.gov This approach could guide the development of new enzyme inhibitors or other therapeutic agents based on the 8-hydroxy-2-naphthalenecarboxaldehyde scaffold. nih.gov
Potential for Novel Research in Supramolecular Chemistry and Molecular Biology at the Fundamental Level
The unique structure of 2-Naphthalenecarboxaldehyde, 8-hydroxy- positions it as a promising candidate for fundamental research in both supramolecular chemistry and molecular biology.
Supramolecular Chemistry: Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. elsevier.com The 8-hydroxy-2-naphthalenecarboxaldehyde scaffold is well-suited for this field.
Host-Guest Systems: The molecule and its derivatives, particularly Schiff bases, can act as ligands to coordinate with metal ions, forming well-defined supramolecular complexes. researchgate.netresearchgate.net The specific geometry imposed by the 8-hydroxy and 2-formyl groups could lead to novel host-guest systems with high selectivity for specific ions or small molecules.
Self-Assembly: The potential for intramolecular and intermolecular hydrogen bonding, along with π-π stacking interactions from the naphthalene core, provides the driving forces for self-assembly into larger, ordered structures like gels, liquid crystals, or nanofibers. researchgate.net Research into controlling this self-assembly could lead to new functional materials.
Macrocycle Synthesis: The compound could serve as a key building block for the synthesis of novel macrocyclic compounds, such as calixarenes or other container molecules, by linking multiple units together. researchgate.net
Molecular Biology: At a fundamental level, 2-Naphthalenecarboxaldehyde, 8-hydroxy- offers intriguing possibilities for probing and interacting with biological systems.
Fluorescent Probes: The intrinsic fluorescence of the hydroxynaphthaldehyde core is a key feature. Fundamental research could focus on understanding the photophysics of this specific isomer and how its fluorescence responds to changes in its microenvironment (e.g., polarity, viscosity, binding to a biomolecule). This could lead to the development of sensitive probes for studying cellular processes or protein dynamics.
Enzyme Inhibition: The compound and its derivatives have the potential to act as enzyme inhibitors. nih.gov Fundamental studies would involve identifying specific enzyme targets and elucidating the precise molecular mechanism of inhibition. The ability to form Schiff bases in situ or to chelate metal ions essential for enzyme function are potential mechanisms to be explored.
Nucleic Acid Interactions: The planar aromatic system of the naphthalene core suggests a potential for intercalation or groove binding with DNA or RNA. Research in this area could explore the binding modes and affinity of this compound and its derivatives with nucleic acids, potentially leading to new molecular biology tools or therapeutic concepts.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 8-hydroxy-2-naphthalenecarboxaldehyde to ensure stability and safety in laboratory settings?
- Methodological Answer: Store in tightly sealed containers in a dry, well-ventilated area, away from ignition sources. Use electrostatic-safe handling equipment and wear nitrile gloves inspected for integrity. For spills, sweep or vacuum into a chemically resistant container for disposal. Personal protective equipment (PPE) should include flame-retardant lab coats and respiratory protection if aerosolization is possible .
Q. How can researchers assess the purity and structural integrity of 8-hydroxy-2-naphthalenecarboxaldehyde during synthesis?
- Methodological Answer: Use a combination of HPLC with UV detection (for quantification) and mass spectrometry (for molecular weight confirmation). Compare retention times and spectral data with reference standards. For hydroxyl group verification, employ FT-IR spectroscopy to detect O–H stretching vibrations (~3200–3600 cm⁻¹) .
Q. What analytical techniques are suitable for monitoring oxidative degradation products of 8-hydroxy-2-naphthalenecarboxaldehyde under experimental conditions?
- Methodological Answer: Electrochemical detection coupled with HPLC is effective for identifying oxidized byproducts (e.g., quinone derivatives). UV-Vis spectroscopy can track absorbance shifts indicative of conjugated systems formed during oxidation. Stability studies should include accelerated aging under varying pH, temperature, and light exposure .
Advanced Research Questions
Q. How do the electronic properties of 8-hydroxy-2-naphthalenecarboxaldehyde influence its reactivity in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer: The hydroxyl group at the 8-position acts as an electron-donating group, enhancing the electron density of the naphthalene ring. This can stabilize intermediates in Suzuki-Miyaura couplings. Computational modeling (DFT) can predict charge distribution, while X-ray crystallography of palladium complexes can validate coordination modes .
Q. What strategies mitigate environmental release risks when using 8-hydroxy-2-naphthalenecarboxaldehyde in large-scale reactions?
- Methodological Answer: Implement closed-system reactors to prevent vapor release. Use adsorbents (e.g., activated carbon) in waste streams to capture residual compound. Biodegradability assays (e.g., OECD 301F) and toxicity testing on model organisms (e.g., Daphnia magna) should precede scale-up to assess ecological impact .
Q. How does the regioselective functionalization of 8-hydroxy-2-naphthalenecarboxaldehyde impact its bioactivity in medicinal chemistry applications?
- Methodological Answer: Introduce substituents at the 3- or 6-positions via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Compare bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization or SPR. Structural analogs with methoxy or halogen groups can reveal steric and electronic effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
